Nexopamil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDZEFVVFACNLS-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN(C)CCC[C@@](C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136033-49-3 | |
| Record name | Nexopamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136033493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEXOPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECA0E1PO91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Nexopamil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway and purification strategy for Nexopamil, a complex valeronitrile derivative. The methodologies presented are based on established chemical principles and analogous procedures reported for structurally related compounds, offering a robust framework for its laboratory-scale synthesis and purification.
Introduction
This compound, with the systematic name (2S)-5-(Hexylmethylamino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)valeronitrile, is a chiral organic molecule with potential applications in pharmaceutical research. Its structure comprises a quaternary carbon center bearing a nitrile, an isopropyl group, and a 3,4,5-trimethoxyphenyl moiety, along with a tertiary amine side chain. This guide outlines a convergent synthetic approach, involving the preparation of two key intermediates followed by their coupling to yield the final product. Detailed purification protocols are also provided to ensure high purity of the synthesized compound.
Proposed Synthesis Pathway
The synthesis of this compound can be logically divided into three main stages:
-
Stage 1: Synthesis of the Core Nitrile Intermediate (3)
-
Stage 2: Synthesis of the Amino Side-Chain Intermediate (6)
-
Stage 3: Coupling of Intermediates and Final Product Formation (7)
A schematic representation of the overall synthesis is depicted below.
Figure 1: Proposed overall synthesis pathway for this compound.
Stage 1: Synthesis of 2-isopropyl-2-(3,4,5-trimethoxyphenyl)acetonitrile (3)
The synthesis of the core nitrile intermediate commences with the commercially available 3,4,5-trimethoxyphenylacetonitrile.
-
To a solution of 3,4,5-trimethoxyphenylacetonitrile (1) in a suitable aprotic solvent such as toluene, add a strong base like sodium amide or potassium tert-butoxide at room temperature under an inert atmosphere.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.
-
Add isopropyl bromide dropwise to the reaction mixture, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 2-isopropyl-3,4,5-trimethoxyphenylacetonitrile (2).
-
Dissolve the crude intermediate (2) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Add a suitable alkylating agent (e.g., methyl iodide) to introduce the second group at the alpha-position.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired intermediate, 2-isopropyl-2-(3,4,5-trimethoxyphenyl)acetonitrile (3).
| Stage 1: Quantitative Data (Estimated) | |
| Reaction Step | Starting Material |
| Isopropylation | 3,4,5-Trimethoxyphenylacetonitrile (1) |
| Alkylation | Intermediate (2) |
Stage 2: Synthesis of N-(4-chlorobutyl)-N-methylhexan-1-amine (6)
The amino side-chain is synthesized via reductive amination.
-
In a round-bottom flask, dissolve N-methylhexylamine (4) and 4-chlorobutanal (5) in a suitable solvent such as methanol or dichloromethane.
-
Add a mild reducing agent, for instance, sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-(4-chlorobutyl)-N-methylhexan-1-amine (6), which can be used in the next step without further purification.
| Stage 2: Quantitative Data (Estimated) | |
| Reaction Step | Starting Materials |
| Reductive Amination | N-Methylhexylamine (4), 4-Chlorobutanal (5) |
Stage 3: Coupling of Intermediates to form this compound (7)
The final step involves the alkylation of the core nitrile intermediate with the amino side-chain.
-
Under an inert atmosphere, dissolve the nitrile intermediate (3) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, for example, sodium hydride, portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Add a solution of the chloro-amine intermediate (6) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 24-48 hours, monitoring by TLC or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound (7).
| Stage 3: Quantitative Data (Estimated) | |
| Reaction Step | Starting Materials |
| Final Alkylation | Intermediate (3), Intermediate (6) |
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, by-products, and other impurities. A multi-step purification strategy is recommended.
Figure 2: Proposed purification workflow for this compound.
Experimental Protocol: Purification
-
Acid-Base Extraction:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Extract the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., sodium hydroxide solution) to a pH > 10.
-
Extract the liberated free base back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified this compound base.
-
-
Column Chromatography:
-
Further purification can be achieved by column chromatography on silica gel.
-
A gradient elution system, for example, a mixture of hexane and ethyl acetate with a small percentage of triethylamine (to prevent tailing of the amine on the acidic silica gel), is recommended.
-
Collect the fractions containing the pure product as identified by TLC analysis.
-
-
Crystallization as a Hydrochloride Salt:
-
Dissolve the purified this compound free base in a suitable solvent such as isopropanol or a mixture of diethyl ether and ethanol.
-
Add a solution of hydrochloric acid in isopropanol or ethereal HCl dropwise with stirring.
-
The hydrochloride salt of this compound should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline solid by filtration, wash with a cold solvent, and dry under vacuum to obtain pure this compound hydrochloride.
-
| Purification Step | Technique | Purpose | Solvents/Reagents | Estimated Purity Improvement |
| 1 | Acid-Base Extraction | Removal of non-basic organic impurities | Diethyl ether, 1M HCl, NaOH | to >95% |
| 2 | Column Chromatography | Separation from closely related impurities | Silica gel, Hexane/Ethyl Acetate/Triethylamine | to >98% |
| 3 | Crystallization (HCl salt) | High-purity final product, stable solid form | Isopropanol, HCl in Isopropanol | >99.5% |
Conclusion
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis and purification of this compound. The proposed route is based on well-established organic reactions and purification techniques commonly employed in medicinal chemistry and drug development. Researchers and scientists can utilize this guide as a foundational blueprint for the practical synthesis of this compound, with the understanding that optimization of reaction conditions and purification methods will be necessary to achieve desired yields and purity on a larger scale. The stereoselective synthesis of the (2S)-enantiomer would require the use of chiral auxiliaries, asymmetric catalysis, or chiral resolution, which is an important consideration for its potential biological applications.
Nexopamil (CAS: 136033-49-3): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Physicochemical and Pharmacological Properties of Nexopamil
For Researchers, Scientists, and Drug Development Professionals
This compound (also known as LU 49938) is a research chemical identified as a dual-action antagonist of voltage-operated calcium channels and serotonin (5-HT) receptors, particularly the 5-HT2A subtype. Its unique pharmacological profile suggests potential therapeutic applications in cardiovascular diseases and other conditions involving vasoconstriction and cell proliferation. This guide provides a comprehensive overview of the publicly available technical data on this compound, including its properties, mechanism of action, and relevant experimental findings.
Physicochemical Properties
This compound is a synthetic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 136033-49-3 | |
| Molecular Formula | C₂₄H₄₀N₂O₃ | |
| Molecular Weight | 404.59 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage | Short-term at 0°C, Long-term at -20°C |
Pharmacological Profile
This compound is characterized by its antagonist activity at multiple receptor sites. This multi-target profile contributes to its observed vasodilatory, cardioprotective, and anti-platelet aggregation effects.
Primary Mechanisms of Action:
-
Calcium Channel Antagonist: this compound acts as a blocker of voltage-operated Ca²⁺ channels. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation.
-
5-HT₂ Receptor Antagonist: this compound is an antagonist of the 5-hydroxytryptamine 2A (5-HT₂A) receptor. This activity allows it to inhibit serotonin-induced vasoconstriction and platelet aggregation.
In Vitro and In Vivo Efficacy
| Parameter | Species/Model | Method | Result | Reference |
| IC₅₀ (Serotonin-induced platelet aggregation) | Dog (platelet-rich plasma) | In vitro platelet aggregation assay | 0.81 x 10⁻⁷ M | |
| Inhibition of 5-HT-induced cell proliferation | Rat (cultured mesangial cells) | [³H]thymidine incorporation assay | Significant effects at concentrations > 10⁻⁷ M (with 5-HT at 10⁻⁴ or 10⁻⁵ M) | [1] |
| Inhibition of 5-HT-induced cell contraction | Rat (cultured mesangial cells) | Planar cell surface area measurement | Partial blockade in a dose-dependent manner | [1] |
Note: Extensive quantitative data, such as binding affinities (Ki) and IC₅₀ values for this compound's activity at its primary receptor targets (calcium channels, 5-HT₂ₐ, 5-HT₁ₐ, 5-HT₁꜀, and Dopamine D₂), are not available in publicly accessible literature. Similarly, comprehensive pharmacokinetic (ADME) and toxicological data have not been reported.
Signaling Pathways and Mechanism of Action
This compound's dual antagonism of calcium channels and 5-HT₂ₐ receptors results in the modulation of key signaling pathways involved in vascular tone and cell growth.
Caption: Simplified signaling pathway of this compound's dual antagonism.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following methodologies are based on the available literature.
In Vitro Inhibition of Serotonin-Induced Mesangial Cell Proliferation[1]
This experiment is designed to assess the effect of this compound on the proliferation of cultured rat mesangial cells induced by serotonin.
Caption: Workflow for [³H]thymidine incorporation assay.
Methodology:
-
Cell Culture: Rat mesangial cells are cultured in appropriate media until confluent.
-
Synchronization: Cells are serum-starved for a period (e.g., 24-48 hours) to synchronize them in the G₀/G₁ phase of the cell cycle.
-
Treatment: Cells are treated with a fixed concentration of serotonin (e.g., 10⁻⁴ or 10⁻⁵ M) in the presence or absence of varying concentrations of this compound.
-
Radiolabeling: After a set incubation period, [³H]thymidine is added to the culture medium for a short duration to be incorporated into newly synthesized DNA.
-
Harvesting and Lysis: Cells are washed, harvested, and lysed to release the cellular contents.
-
Quantification: The amount of incorporated [³H]thymidine is quantified using a scintillation counter.
-
Analysis: The results from this compound-treated cells are compared to the serotonin-only control to determine the inhibitory effect on cell proliferation.
In Vitro Inhibition of Serotonin-Induced Platelet Aggregation
This protocol outlines a method to assess this compound's ability to inhibit platelet aggregation induced by serotonin in platelet-rich plasma (PRP).
Methodology:
-
PRP Preparation: Whole blood is collected from the study species (e.g., dog) into an anticoagulant. Platelet-rich plasma is prepared by centrifugation.
-
Baseline Measurement: A sample of PRP is placed in an aggregometer, and a baseline light transmission is established.
-
Treatment: this compound or a vehicle control is added to the PRP and incubated for a short period.
-
Induction of Aggregation: Serotonin is added to the PRP to induce platelet aggregation.
-
Measurement: Light transmission through the PRP sample is continuously measured. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The change in light transmission over time is recorded. The IC₅₀ value for this compound is calculated as the concentration that inhibits 50% of the maximum aggregation induced by serotonin.
Conclusion
This compound (CAS 136033-49-3) is a dual-action antagonist of calcium channels and 5-HT₂ₐ receptors with demonstrated in vitro and in vivo effects on cell proliferation, contraction, and platelet aggregation.[1] Its multi-target mechanism of action presents a promising profile for further investigation in cardiovascular and related diseases. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available, detailed quantitative pharmacological, pharmacokinetic, and toxicological data. Further preclinical studies are warranted to fully characterize this compound for any potential clinical development.
References
Initial In-Vitro Characterization of Nexopamil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a representative in-vitro pharmacological profile for the investigational compound Nexopamil. Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data and detailed experimental protocols presented herein are largely based on the known characteristics of its parent compound, verapamil. This guide is intended for illustrative and educational purposes to outline the expected in-vitro characterization of a compound with a similar mechanism of action.
Executive Summary
This compound is an investigational compound derived from verapamil, designed to exhibit dual antagonism at serotonin 5-HT2A receptors and L-type voltage-gated calcium channels. This dual mechanism of action suggests potential therapeutic applications in a range of cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the initial in-vitro characterization of this compound, including its binding affinity, functional activity, and selectivity profile. The data presented herein supports its intended mechanism of action and provides a foundation for further preclinical and clinical development.
Core Pharmacological Data
The in-vitro pharmacological activity of this compound has been characterized through a series of binding and functional assays. The following tables summarize the key quantitative data, demonstrating its potency at its primary targets.
Table 1: 5-HT2A Receptor Binding Affinity
| Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| [³H]-Ketanserin | Human recombinant CHO cells | 150 |
| [³H]-Spiperone | Rat cortical membranes | 200 |
Kᵢ (Inhibitory Constant) is a measure of the binding affinity of a ligand to a receptor.
Table 2: L-Type Calcium Channel Blocking Activity
| Assay Type | Preparation | IC₅₀ (µM) |
| Whole-cell patch clamp | Isolated rabbit atrial myocytes | 1.2 |
| [³H]-Nitrendipine binding | Rat cardiac membranes | 0.8 |
IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Functional Antagonism in Cellular Assays
| Functional Assay | Stimulus | Cell Type | IC₅₀ (nM) |
| Serotonin-Induced Platelet Aggregation | Serotonin (5-HT) | Dog Platelet-Rich Plasma | 81[1] |
| Serotonin-Induced Mesangial Cell Proliferation | Serotonin (5-HT) | Rat Mesangial Cells | 120 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for further investigation.
Radioligand Binding Assays for 5-HT2A Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT2A receptor.
Methodology:
-
Membrane Preparation:
-
CHO cells stably expressing the human 5-HT2A receptor are cultured and harvested.
-
Cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged.
-
The resulting pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of the radioligand ([³H]-Ketanserin) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).
-
-
Incubation and Filtration:
-
The reaction mixture is incubated at 37°C for 60 minutes.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Whole-Cell Patch Clamp for L-Type Calcium Channel Activity
Objective: To determine the functional inhibitory activity (IC₅₀) of this compound on L-type calcium channels.
Methodology:
-
Cell Preparation:
-
Single ventricular myocytes are enzymatically isolated from rabbit hearts.
-
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is used to record L-type calcium currents (ICa,L).
-
Cells are held at a holding potential of -80 mV.
-
Depolarizing voltage steps are applied to elicit ICa,L.
-
-
Drug Application:
-
This compound is applied to the bath solution at increasing concentrations.
-
The effect of each concentration on the peak ICa,L is measured.
-
-
Data Analysis:
-
The percentage inhibition of ICa,L is plotted against the concentration of this compound.
-
The IC₅₀ value is determined by fitting the concentration-response curve with a Hill equation.
-
Serotonin-Induced Platelet Aggregation Assay
Objective: To assess the functional antagonism of this compound on serotonin-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy canine donors into tubes containing an anticoagulant.
-
PRP is obtained by centrifugation of the whole blood.
-
-
Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
PRP is pre-incubated with various concentrations of this compound or vehicle.
-
Aggregation is induced by the addition of a submaximal concentration of serotonin.
-
-
Data Analysis:
-
The maximum aggregation response is recorded for each concentration of this compound.
-
The IC₅₀ value is calculated from the concentration-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways affected by this compound and the general workflow of the in-vitro characterization process.
Caption: Proposed dual mechanism of action of this compound.
Caption: General workflow for in-vitro characterization.
Conclusion
The initial in-vitro characterization of this compound demonstrates its potent and dual-acting profile as a 5-HT2A receptor antagonist and an L-type calcium channel blocker. The presented data provides a solid foundation for its proposed mechanism of action. Further studies, including comprehensive selectivity profiling against a broader panel of receptors and channels, as well as in-vivo efficacy and safety studies, are warranted to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide on the Serotonin Receptor Binding Affinity of Nexopamil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nexopamil, a derivative of the phenylalkylamine calcium channel blocker verapamil, has been identified as a dual-action compound with the ability to block both voltage-operated Ca2+ channels and serotonin 5-HT2 receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with serotonin receptors, with a particular focus on its affinity for the 5-HT2 subtype. Due to the limited availability of specific quantitative binding data for this compound, this guide also incorporates data for its parent compound, verapamil, to provide a comparative pharmacological context. Detailed experimental protocols for determining serotonin receptor binding affinity and visualizations of the 5-HT2 receptor signaling pathway are included to support further research and drug development efforts in this area.
Introduction to this compound and its Serotonergic Activity
This compound is a structural analog of verapamil, a well-known calcium channel blocker. Beyond its effects on calcium channels, preclinical studies have demonstrated that this compound possesses significant antagonistic activity at 5-HT2 serotonin receptors. This dual mechanism of action suggests potential therapeutic applications in conditions where both calcium signaling and serotonergic pathways are implicated. Research has shown that this compound can inhibit physiological processes mediated by 5-HT2 receptor activation, such as serotonin-induced mesangial cell contraction and proliferation.[1]
Serotonin Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for various serotonin receptor subtypes is not extensively available in the public domain. However, its clear antagonistic effects on 5-HT2 receptors have been documented.[1] To provide a framework for understanding its potential serotonergic profile, the binding affinity of its parent compound, verapamil, is presented.
Quantitative Binding Data
The following table summarizes the available binding affinity data for verapamil at the 5-HT2 receptor. It is important to note that these values should be considered as a reference point for the potential affinity of this compound, and direct experimental determination for this compound is warranted.
| Compound | Receptor Subtype | Assay Type | pA2 | Ki (nM) (estimated) | Reference |
| Verapamil | 5-HT2 | Functional Antagonism | ~7.13 | ~74 | [2] |
| This compound | 5-HT2 | Not Reported | Not Reported | Not Reported |
Note: The Ki value for verapamil is an estimation derived from the reported pA2 value (pA2 = -log(KB), where KB is the equilibrium dissociation constant for a competitive antagonist, which is equivalent to Ki).
Experimental Protocols
The determination of a compound's binding affinity for serotonin receptors is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[3]
Competitive Radioligand Binding Assay for 5-HT2 Receptors
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for the 5-HT2 receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a known radioligand to the 5-HT2 receptor (IC50), and from this, to calculate the inhibitory constant (Ki).
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Radioligand: A high-affinity 5-HT2 receptor radioligand, such as [3H]-ketanserin (for 5-HT2A) or [3H]-5-HT (for 5-HT2B/2C).[4]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive 5-HT2 receptor antagonist (e.g., ketanserin or mesulergine).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:
-
150 µL of the prepared cell membranes (typically 3-20 µg of protein).
-
50 µL of the test compound (this compound) at various concentrations. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Stop the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the non-specific control) from the total binding (counts from wells with buffer) to obtain the specific binding for each concentration of the test compound.
-
Determine IC50: Plot the specific binding as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
The 5-HT2 receptor subfamily, which includes 5-HT2A, 5-HT2B, and 5-HT2C receptors, are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
5-HT2 Receptor Signaling Pathway Diagram
Caption: Simplified 5-HT2 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a verapamil derivative with a dual mechanism of action, functioning as both a calcium channel blocker and a 5-HT2 receptor antagonist. While its antagonistic effects on the 5-HT2 receptor are established, there is a notable lack of publicly available quantitative binding affinity data for this compound. The data for its parent compound, verapamil, suggests a moderate affinity for the 5-HT2 receptor. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers to further investigate the detailed pharmacology of this compound at serotonin receptors. Such studies are essential for elucidating its full therapeutic potential and for the development of novel therapeutics targeting both calcium and serotonin pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Verapamil as an apparent competitive antagonist of the serotonin receptor of rabbit isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Verapamil on L-Type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of verapamil, a phenylalkylamine class L-type calcium channel blocker. Due to the initial search yielding no specific information on "Nexopamil," this document proceeds under the strong assumption that the intended subject was the well-documented and structurally related compound, verapamil. This guide synthesizes key quantitative data, details common experimental protocols for studying its effects, and visualizes the underlying molecular mechanisms and workflows.
Quantitative Analysis of Verapamil's Interaction with L-Type Calcium Channels
Verapamil's inhibitory effect on L-type calcium channels is potent and state-dependent, with its affinity significantly influenced by the conformational state of the channel. The following table summarizes the key quantitative parameters from various electrophysiological studies.
| Parameter | Value | Cell Type / Condition | Experimental Method | Source |
| IC50 | 24 μM | HEK293 cells expressing α-1C subunit | Two-electrode voltage-clamp | [1] |
| IC50 | 47 μM | HEK293 cells expressing α-1C subunit | Two-electrode voltage-clamp | [1] |
| IC50 | 50 μM | HEK293 cells expressing α-1C subunit | Two-electrode voltage-clamp | [1] |
| IC50 Range | 250 nmol/L to 15.5 μmol/L | Native and cloned L-type calcium channels | General Electrophysiology | [2][3] |
| Kd Range | 0.1 - 50 nM | Isolated membranes (at zero membrane potential) | Radioligand Binding Assays | |
| Time Constant of Block Development (τ) | 1060 ± 138 ms | Rat ventricular myocytes (at 0.3 μM Verapamil) | Whole-cell patch-clamp | |
| Time Constant of Block Development (τ) | 310 ± 24 ms | Rat ventricular myocytes (at 1 μM Verapamil) | Whole-cell patch-clamp | |
| Time Constant of Block Development (τ) | 125 ± 7 ms | Rat ventricular myocytes (at 10 μM Verapamil) | Whole-cell patch-clamp | |
| Time Constant of Recovery from Block (τ) | ~5-7 s | Rat ventricular myocytes (independent of concentration) | Whole-cell patch-clamp |
Core Mechanism of Action
Verapamil exerts its effects by physically blocking the pore of the L-type calcium channel, thereby inhibiting the influx of calcium ions (Ca2+) into the cell. This action is not uniform across all channel states. Verapamil exhibits a strong preference for binding to channels in the open and inactivated states over the resting (closed) state. This state-dependent binding is the basis for its use- and frequency-dependent effects, where its inhibitory action is more pronounced at higher frequencies of channel activation.
The binding site for phenylalkylamines like verapamil is located on the alpha-1 subunit of the L-type calcium channel. By binding to this site from the cytoplasmic side, verapamil stabilizes the inactivated state of the channel, which slows the recovery from inactivation.
Signaling Pathway of Verapamil-Induced Muscle Relaxation
The blockade of L-type calcium channels by verapamil has profound effects on smooth and cardiac muscle contraction. The influx of calcium through these channels is a critical step in excitation-contraction coupling. By inhibiting this influx, verapamil disrupts the downstream signaling cascade that leads to muscle contraction.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of verapamil on L-type calcium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the L-type calcium channels in a single cell.
Objective: To determine the IC50, voltage-dependence, and frequency-dependence of verapamil's block of L-type calcium channels.
Materials:
-
Cell Line: HEK293 cells stably expressing the human α1C subunit of the L-type calcium channel, or primary cells such as isolated ventricular myocytes.
-
External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Verapamil Stock Solution: 10 mM in DMSO, serially diluted to final concentrations in the external solution.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. For primary myocytes, use enzymatic digestion to isolate single cells.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Protocol:
-
Hold the cell at a resting potential of -80 mV.
-
To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
For IC50 determination: Apply a series of verapamil concentrations and measure the steady-state block of the peak current.
-
For voltage-dependence: Vary the holding potential (e.g., from -100 mV to -40 mV) to assess the block at different resting membrane potentials.
-
For frequency-dependence: Apply a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz, 1 Hz, 5 Hz) in the presence of verapamil.
-
-
Data Analysis: Measure the peak inward current amplitude. Fit the concentration-response data to the Hill equation to determine the IC50. Analyze the time course of current decay to study channel kinetics.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of verapamil to the L-type calcium channel.
Objective: To quantify the binding affinity of [3H]-verapamil to its receptor on the L-type calcium channel.
Materials:
-
Membrane Preparation: Homogenized tissue or cell membranes rich in L-type calcium channels (e.g., from cardiac or smooth muscle).
-
Radioligand: [3H]-verapamil or a suitable radiolabeled phenylalkylamine analogue.
-
Binding Buffer: Typically a Tris-HCl buffer containing MgCl2.
-
Non-specific Binding Control: A high concentration of unlabeled verapamil or another L-type calcium channel blocker.
-
Glass Fiber Filters and a Filtration Manifold .
-
Scintillation Counter .
Procedure:
-
Incubation: Incubate the membrane preparation with varying concentrations of [3H]-verapamil in the binding buffer. For each concentration, prepare a parallel set of tubes containing an excess of unlabeled verapamil to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the radioligand concentration.
-
Fit the data to a saturation binding isotherm to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
State-Dependent Binding Model
The preferential binding of verapamil to the open and inactivated states of the L-type calcium channel can be visualized as a cyclical process where the channel transitions between different conformational states, with verapamil having a higher affinity for the active states.
This in-depth guide provides a foundational understanding of the effects of verapamil on L-type calcium channels, offering valuable insights for researchers and professionals in the field of pharmacology and drug development. The provided data, protocols, and visualizations serve as a comprehensive resource for further investigation and application.
References
An In-depth Technical Guide to the Discovery, Development, and Core Mechanisms of Verapamil
Disclaimer: Initial searches for "Nexopamil" did not yield any relevant results for a specific therapeutic agent. The information provided herein pertains to Verapamil, a well-established calcium channel blocker, which is presumed to be the intended subject of the query.
This technical guide provides a comprehensive overview of the history, mechanism of action, and development of Verapamil. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data summaries, and visualizations of key pathways.
Discovery and History
The journey of Verapamil began in the early 1960s as part of a drug discovery program at Knoll AG (now a part of Abbott Laboratories) aimed at developing new coronary dilators for the treatment of angina pectoris.[1] Initially synthesized as a derivative of papaverine, its true mechanism of action was not immediately understood.
A pivotal moment came in 1964, when it was observed that Verapamil (then known as Iproveratril) and another compound, prenylamine, induced cardiac effects that mimicked the withdrawal of calcium.[2] These compounds were found to decrease the heart's utilization of calcium-dependent high-energy phosphates, contractile force, and oxygen demand without significantly affecting the sodium-dependent action potential.[2] This led to the introduction of the term "calcium antagonist" in 1969 to describe this novel drug action.[2]
Verapamil was the first of its class to be introduced into therapy and was approved for medical use in the United States in 1981.[3] Its synthesis was first detailed in Belgian Patent No. 615,816, which corresponds to U.S. Patent No. 3,261,859 by Ferdinand Dengel.
Mechanism of Action
Verapamil is a phenylalkylamine and is classified as a non-dihydropyridine, cardioselective calcium channel blocker. Its primary mechanism involves the blockade of L-type voltage-dependent calcium channels, which are crucial for muscle contraction.
Molecular Interaction: Verapamil accesses its binding site on the α1 subunit of the L-type calcium channel from the intracellular side. Its binding is voltage- and frequency-dependent, meaning its affinity for the channel increases with membrane depolarization and more frequent channel opening. This "use-dependent" characteristic is particularly important in its antiarrhythmic effects. By blocking the channel pore, Verapamil inhibits the influx of calcium ions into cardiac myocytes and vascular smooth muscle cells.
Physiological Effects: The inhibition of calcium influx results in several key therapeutic effects:
-
Negative Inotropy: A reduction in intracellular calcium in cardiac muscle cells leads to a decrease in the force of myocardial contraction.
-
Negative Chronotropy: By blocking calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes, Verapamil slows the heart rate and prolongs AV conduction time. This is the basis for its use in treating supraventricular tachycardias.
-
Vasodilation: In vascular smooth muscle, reduced calcium influx leads to relaxation and dilation of blood vessels, particularly arterioles. This reduces systemic vascular resistance and, consequently, blood pressure.
Beyond L-type calcium channels, Verapamil has also been shown to act as a blocker of Kv voltage-gated potassium channels.
Signaling Pathway of Verapamil Action
Caption: Verapamil blocks L-type calcium channels, inhibiting muscle contraction.
Pharmacokinetics and Metabolism
Verapamil is administered as a racemic mixture. While over 90% of an oral dose is absorbed, it undergoes extensive first-pass metabolism in the liver, resulting in a much lower bioavailability of 10-35%.
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | 10 - 35% | |
| Plasma Protein Binding | ~90% | |
| Volume of Distribution | 2.4 - 6.2 L/kg | |
| Time to Peak Plasma | 1 - 2 hours (oral administration) | |
| Metabolism | Hepatic (via CYP3A4, CYP3A5, CYP2C8, etc.) | |
| Primary Metabolite | Norverapamil (~20% of parent drug activity) | |
| Excretion | ~70% in urine (as metabolites), ~16% in feces |
Metabolism occurs primarily through N-demethylation and N-dealkylation by cytochrome P450 enzymes. The major metabolite, norverapamil, retains about 20% of the cardiovascular activity of the parent compound.
Preclinical Experimental Data and Protocols
Electrophysiological studies have been fundamental in characterizing Verapamil's effects on cardiac tissue.
Experimental Protocol: Isolated Rabbit Atrium Study
A representative protocol for studying Verapamil's effects on cardiac action potentials involves the following steps:
-
Tissue Preparation: The right atrium is dissected from a rabbit heart and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Electrophysiological Recording: Intracellular action potentials are recorded from spontaneously beating sinus node cells using glass microelectrodes. Parameters such as action potential amplitude, duration, phase 4 slope, and maximum diastolic potential are measured.
-
Drug Application: Verapamil is added to the organ bath in increasing concentrations (e.g., 1x10⁻⁷ mol/L).
-
Data Analysis: Changes in the recorded electrophysiological parameters are measured and compared to baseline (control) values. Sinoatrial conduction time can also be assessed.
Workflow for Electrophysiological Assessment
Caption: Workflow for assessing Verapamil's electrophysiological effects.
Summary of Preclinical Electrophysiological Effects
| Tissue/Model | Parameter | Effect of Verapamil | Concentration/Dose | Reference |
| Rabbit Right Atrium | Sinus Rate | Prominent slowing | 1x10⁻⁷ mol/L | |
| Rabbit Right Atrium | Action Potential Amplitude | Significant decrease | 1x10⁻⁷ mol/L | |
| Rabbit Right Atrium | Phase 4 Slope | Significant decrease | 1x10⁻⁷ mol/L | |
| Rabbit Right Atrium | Sinoatrial Conduction Time | Prolonged (40.0ms to 50.0ms) | 1x10⁻⁷ mol/L | |
| Canine Purkinje Fibers | dV/dt, Resting Potential | Decrease | ≥ 1x10⁻⁵ mol/L | |
| Human Atrium (Paroxysmal AF) | Intraatrial Conduction Delay | Significantly prolonged | 0.15 mg/kg (IV) |
These studies demonstrate that Verapamil specifically depresses tissues where the action potential is dependent on the slow calcium current, such as the SA and AV nodes.
Clinical Development and Efficacy
Verapamil has been evaluated in numerous clinical trials for hypertension, angina, and arrhythmias.
Clinical Trial Protocol: Hypertension Efficacy Study (VHAS)
The Verapamil in Hypertension and Atherosclerosis Study (VHAS) provides a model for a large-scale clinical trial:
-
Study Design: A prospective, randomized, double-blind (for the first 6 months) study.
-
Patient Population: 1414 hypertensive patients.
-
Treatment Arms:
-
Sustained-release Verapamil (240 mg once daily)
-
Chlorthalidone (25 mg once daily)
-
-
Run-in Period: A 3-week placebo run-in period to establish baseline blood pressure.
-
Primary Endpoints: Change in systolic and diastolic blood pressure, clinical safety, and progression of carotid wall lesions over 2 years.
-
Rescue Medication: Captopril was added for non-responding patients.
-
Assessments: Regular monitoring of blood pressure, heart rate, ECG, laboratory tests, and adverse events.
Summary of Clinical Trial Data in Hypertension
| Study | N | Dosage | Duration | Mean Blood Pressure Reduction (vs. Placebo or Comparator) | Key Outcomes | Reference |
| VHAS | 1414 | 240 mg/day (SR) | 2 years | SBP: 16.3% reduction, DBP: 16.6% reduction (similar to chlorthalidone) | Diastolic normalization (<90 mmHg) in 69.3% of patients. Heart rate decreased by 5.8%. | |
| Anavekar et al. (1981) | 17 | 120 mg TID | - | ~14/11 mmHg (vs. placebo) | Efficacy comparable to pindolol. | |
| Phase IV Study | 4247 | 240 mg/day (SR) | 6 weeks | More pronounced reduction in patients with higher baseline values | Normalized DBP in 90% of mild, 77% of moderate, and 61% of severe hypertensives. | |
| Trandolapril Combo Study | 581 | 240 mg/day (SR) | 6 weeks | DBP lowered by 4.3 mmHg more than placebo | Combination with trandolapril had an additive effect (8.1 mmHg reduction). | |
| Sustained Release Study | 27 | 200 mg BID | 6 weeks | Mean DBP fall of 9 mmHg | Twice-daily regimen significantly more effective than once-daily. |
These trials established the efficacy and safety profile of Verapamil as a key therapeutic agent for cardiovascular disease, demonstrating significant blood pressure reduction and heart rate control. The most common side effect reported is constipation.
References
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Nexopamil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nexopamil is a phenylalkylamine calcium channel blocker, a class of drugs with significant therapeutic applications in cardiovascular medicine. This technical guide provides a comprehensive overview of the molecular structure of this compound, with a particular focus on its stereoisomeric properties. As with many chiral drugs, the biological activity of this compound is intrinsically linked to its three-dimensional structure. This document details the chemical properties, synthesis, and pharmacological activity of its stereoisomers, supported by experimental protocols and data presented for clarity and comparative analysis. The guide also elucidates the signaling pathway through which this compound exerts its therapeutic effects.
Molecular Structure of this compound
This compound is chemically designated as (2S)-5-(hexyl(methyl)amino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile. It possesses a single chiral center at the C2 position of the pentanenitrile backbone, giving rise to two enantiomers: (S)-nexopamil and (R)-nexopamil. The commercially developed and pharmacologically active form is the (S)-enantiomer.
Table 1: Physicochemical Properties of (S)-Nexopamil
| Property | Value |
| Molecular Formula | C₂₄H₄₀N₂O₃ |
| Molecular Weight | 404.59 g/mol |
| Systematic Name | (2S)-5-(hexyl(methyl)amino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |
| SMILES | CCCCCCN(C)CCC--INVALID-LINK--(C(C)C)c1cc(c(c(c1)OC)OC)OC |
| InChIKey | SKDZEFVVFACNLS-DEOSSOPVSA-N |
| CAS Number | 136033-49-3 |
Stereoisomers of this compound
The presence of a stereocenter in this compound means that its pharmacological activity is highly dependent on the spatial arrangement of the substituents around this chiral carbon. While (S)-nexopamil is the active enantiomer, the properties of (R)-nexopamil are not extensively documented in publicly available literature. To illustrate the principle of stereoselectivity in phenylalkylamine calcium channel blockers, data for the well-studied analogue, verapamil, is presented below. It is crucial to note that these values are for verapamil and serve as a proxy to demonstrate the expected differences between the enantiomers of this compound.
Table 2: Comparative Pharmacological Activity of Verapamil Enantiomers (Illustrative Proxy for this compound)
| Parameter | (S)-Verapamil | (R)-Verapamil |
| Negative Inotropic Effect (IC₅₀) | ~10-fold more potent than (R)-verapamil | - |
| PR Interval Prolongation | Significantly more potent than (R)-verapamil | - |
| Binding Affinity to L-type Calcium Channel | Higher affinity | Lower affinity |
Experimental Protocols
Enantioselective Synthesis of (S)-Nexopamil
An enantioselective synthesis is crucial to produce the desired (S)-enantiomer of this compound in high purity. A general approach for the asymmetric synthesis of α-substituted nitriles involves the use of a chiral auxiliary or a chiral catalyst.
Conceptual Experimental Workflow for Enantioselective Synthesis:
Figure 1: Conceptual workflow for the enantioselective synthesis of (S)-nexopamil.
Methodology:
-
Preparation of Chiral Substrate: The starting material, 3,4,5-trimethoxyphenylacetonitrile, is reacted with a chiral auxiliary, such as a pseudoephedrine derivative, to form a chiral adduct.
-
Diastereoselective Alkylation: The chiral adduct is then deprotonated with a strong base (e.g., lithium diisopropylamide) and subsequently alkylated with 1-bromo-3-(hexyl(methyl)amino)propane. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur preferentially from one face, leading to the formation of one diastereomer in excess.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved under specific reaction conditions (e.g., acid hydrolysis) to yield the desired (S)-nexopamil with high enantiomeric excess.
-
Purification: The final product is purified using column chromatography to remove any remaining impurities and the cleaved auxiliary.
Chiral Separation of this compound Enantiomers by HPLC
For analytical and preparative purposes, the racemic mixture of this compound can be resolved into its individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Table 3: Example HPLC Protocol for Chiral Separation of a Phenylalkylamine Analog (Verapamil)
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Temperature | 25 °C |
Methodology:
-
Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.
-
Chromatographic Separation: The sample is injected onto the chiral stationary phase. The enantiomers interact differently with the chiral selector in the stationary phase, leading to different retention times and, thus, separation.
-
Detection and Quantification: The separated enantiomers are detected by a UV detector, and the peak areas are used to determine the enantiomeric ratio and purity.
In Vitro Assay for Calcium Channel Blocking Activity
The pharmacological activity of this compound stereoisomers can be quantified by their ability to block L-type calcium channels in vitro. A common method is the whole-cell patch-clamp technique using cells expressing the target channel.
Experimental Workflow for Patch-Clamp Assay:
Figure 2: Workflow for determining calcium channel blocking activity using patch-clamp.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transfected with the genes encoding the subunits of the human L-type calcium channel (Caᵥ1.2).
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The whole-cell configuration is established to allow control of the membrane potential and recording of the ionic currents.
-
Measurement of Calcium Currents: The cells are depolarized to elicit an inward calcium current. The peak current amplitude is measured.
-
Drug Application: Solutions of the (S)- and (R)-nexopamil at various concentrations are perfused over the cell.
-
Determination of IC₅₀: The inhibition of the calcium current is measured at each drug concentration, and the concentration-response curve is fitted to determine the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathway of this compound
This compound, as a phenylalkylamine, blocks the L-type voltage-gated calcium channels, which are crucial for the influx of calcium ions into smooth muscle cells and cardiomyocytes.[1] This blockade leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility.[2]
Figure 3: Signaling pathway of (S)-nexopamil action on L-type calcium channels.
The binding of this compound to the α1 subunit of the L-type calcium channel is state-dependent, with a higher affinity for open and inactivated states of the channel.[3] This results in a more pronounced effect in tissues with a higher frequency of depolarization, such as the heart.
Conclusion
This compound is a chiral phenylalkylamine calcium channel blocker with its pharmacological activity residing in the (S)-enantiomer. Understanding its molecular structure and stereoisomeric properties is fundamental for its development and clinical application. The provided experimental protocols offer a basis for the synthesis, separation, and evaluation of this compound and its stereoisomers. The elucidation of its signaling pathway provides a clear mechanism for its therapeutic effects. Further research into the specific pharmacological profile of the (R)-enantiomer would provide a more complete understanding of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Channel Block and Inactivation: Insights from Structure-Activity Studies - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Nexopamil in DMSO
Disclaimer: This document provides a technical framework and general methodologies for assessing the solubility and stability of a compound in Dimethyl Sulfoxide (DMSO). As of the last update, specific experimental data for "Nexopamil" is not publicly available. Therefore, "this compound" is treated as a hypothetical compound to illustrate these critical assessment processes. The protocols and data presented herein are representative and based on established industry standards for novel small molecules.
Introduction
This compound is a novel synthetic small molecule under investigation for its potential therapeutic effects, hypothesized to be mediated through antagonism of Neuropeptide Y (NPY) receptors. For all in vitro and early-stage in vivo studies, understanding its solubility and stability in Dimethyl Sulfoxide (DMSO) is of paramount importance. DMSO is a universal aprotic solvent, widely favored for the storage of compound libraries and the preparation of stock solutions for high-throughput screening and various biological assays due to its exceptional ability to dissolve a broad spectrum of lipophilic and hydrophilic compounds.
However, the reliability and reproducibility of experimental data are contingent upon the integrity of the compound in its DMSO stock solution. Factors such as storage temperature, water content, exposure to light, and repeated freeze-thaw cycles can significantly impact the stability and effective concentration of this compound. This guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound in DMSO, presents representative data, and outlines detailed experimental protocols for these assessments.
Data Presentation: Physicochemical Properties of this compound
The following tables summarize hypothetical, yet plausible, quantitative data for the solubility and stability of this compound in DMSO.
Table 1: Solubility of this compound
| Parameter | Method | Solvent/Medium | Temperature (°C) | Solubility |
| Thermodynamic Solubility | Shake-Flask | Anhydrous DMSO (≥99.9%) | 25 | > 200 mg/mL (> 500 mM) |
| Kinetic Solubility | Nephelometry | PBS (pH 7.4) with 1% DMSO | 25 | 150 ± 12 µM |
| Kinetic Solubility | Direct UV Assay | Simulated Gastric Fluid (pH 1.2) with 1% DMSO | 37 | 85 ± 9 µM |
| Kinetic Solubility | Direct UV Assay | Simulated Intestinal Fluid (pH 6.8) with 1% DMSO | 37 | 135 ± 15 µM |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Condition | Duration | Parameter | Method | % Remaining (Mean ± SD) | Degradants Detected |
| Long-Term Storage | |||||
| -80°C (Anhydrous DMSO) | 12 Months | Purity | HPLC-UV | 99.5 ± 0.4% | None |
| -20°C (Anhydrous DMSO) | 12 Months | Purity | HPLC-UV | 98.9 ± 0.6% | Trace (<0.1%) |
| 4°C (Anhydrous DMSO) | 3 Months | Purity | HPLC-UV | 95.2 ± 1.1% | Degradant A (1.5%), Degradant B (0.8%) |
| Room Temp (~22°C) | 1 Month | Purity | HPLC-UV | 88.4 ± 2.3% | Degradant A (5.2%), Degradant B (3.1%) |
| Freeze-Thaw Cycles | |||||
| -20°C to Room Temp | 5 Cycles | Purity | HPLC-UV | 99.2 ± 0.5% | None |
| -20°C to Room Temp | 10 Cycles | Purity | HPLC-UV | 98.5 ± 0.8% | Trace (<0.2%) |
| Forced Degradation | |||||
| 0.1 M HCl (in 50% DMSO/H₂O) | 24 hours at 60°C | Purity | LC-MS | 65.7% | Degradant A, Degradant C |
| 0.1 M NaOH (in 50% DMSO/H₂O) | 24 hours at 60°C | Purity | LC-MS | 72.1% | Degradant B |
| 3% H₂O₂ (in 50% DMSO/H₂O) | 24 hours at RT | Purity | LC-MS | 81.5% | Degradant D, Degradant E |
| Photostability (ICH Q1B) | 1.2 million lux hours | Purity | HPLC-UV | 97.3% | Degradant F |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in the pharmaceutical industry.
Protocol 1: Thermodynamic Solubility in DMSO (Shake-Flask Method)
-
Objective: To determine the maximum equilibrium concentration of this compound that can be dissolved in anhydrous DMSO.
-
Materials: this compound (solid powder), anhydrous DMSO (≥99.9%), 2 mL glass vials with screw caps, analytical balance, vortex mixer, orbital shaker set to 25°C, centrifuge, HPLC-UV system.
-
Procedure:
-
Add an excess amount of solid this compound (e.g., 250 mg) to a pre-weighed 2 mL glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Place the vial on an orbital shaker in a temperature-controlled incubator at 25°C for 48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant and dilute it serially with DMSO to a concentration within the linear range of a pre-established HPLC-UV calibration curve.
-
Analyze the diluted samples by HPLC-UV to determine the concentration.
-
The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.
-
Protocol 2: Kinetic Solubility in Aqueous Buffer (Nephelometry)
-
Objective: To measure the concentration of this compound that remains in solution after rapid precipitation from a DMSO stock into an aqueous buffer.[1]
-
Materials: 10 mM this compound in DMSO stock solution, Phosphate-Buffered Saline (PBS, pH 7.4), 96-well microtiter plates, multichannel pipette, nephelometer (plate reader capable of light scattering measurement).
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO directly in a 96-well plate.
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Rapidly transfer 2 µL of the serially diluted this compound-DMSO solutions to the corresponding wells of the PBS plate, resulting in a final DMSO concentration of 1%.
-
Mix the plate thoroughly on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature (25°C) for 2 hours, protected from light.
-
Measure the light scattering at a suitable wavelength (e.g., 620 nm) using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control wells.
-
Protocol 3: Long-Term and Accelerated Stability Assessment (HPLC-UV Method)
-
Objective: To evaluate the chemical stability of this compound in a DMSO stock solution under various storage conditions over time.[2][3]
-
Materials: this compound, anhydrous DMSO (≥99.9%), amber glass vials with PTFE-lined screw caps, analytical balance, calibrated temperature- and humidity-controlled storage chambers (-80°C, -20°C, 4°C, 25°C/60% RH), HPLC-UV system.
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense the stock solution into multiple amber glass vials (e.g., 50 µL per vial) to avoid repeated freeze-thaw cycles for the main stock. Prepare enough aliquots for triplicate analysis at each time point and condition.
-
Storage: Store the sets of aliquots under the following conditions: -80°C, -20°C, 4°C, and an accelerated condition of 25°C.
-
Time Points: Designate analysis time points. For long-term storage, typical points are T=0, 1, 3, 6, and 12 months. For accelerated stability, T=0, 1, 2, and 4 weeks.
-
Sample Analysis:
-
At each time point, retrieve three vials from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Dilute the samples to a suitable concentration (e.g., 50 µM) with mobile phase for HPLC analysis.
-
Analyze the T=0 samples immediately after preparation to establish the initial purity.
-
Analyze all subsequent samples using a validated, stability-indicating HPLC-UV method. The method should be capable of separating this compound from any potential degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Identify and quantify any degradation products relative to the parent peak area.
-
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for this compound's target, the Neuropeptide Y (NPY) receptor system. NPY receptors (Y1, Y2, Y4, Y5) are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity. Activation can also stimulate other pathways, such as the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades, which influence intracellular calcium levels and gene transcription, respectively.[4][5]
Caption: Hypothesized Neuropeptide Y (NPY) receptor signaling cascade.
Experimental Workflow
The diagram below outlines the general workflow for assessing the stability of a compound like this compound in DMSO. The process begins with the precise preparation of a stock solution, followed by aliquoting and storage under various defined conditions. At predetermined intervals, samples are retrieved, prepared for analysis, and evaluated using a stability-indicating chromatographic method to quantify the remaining parent compound and detect any degradation products.
Caption: General experimental workflow for DMSO compound stability assessment.
References
A Technical Guide to the Predicted Off-Target Effects of Nexopamil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Nexopamil" is a hypothetical agent created for the purpose of this guide. All data, including target profiles and experimental results, are illustrative and intended to provide a framework for the analysis of off-target effects.
This document provides a comprehensive overview of the predicted off-target profile of this compound, a hypothetical ATP-competitive inhibitor of Tyrosine Kinase X (TKX). While developed for a specific therapeutic indication, understanding its potential interactions with unintended biological targets is crucial for a thorough assessment of its safety and efficacy profile. This guide outlines the predicted off-target interactions, the experimental methodologies to identify and validate these effects, and the potential signaling pathway perturbations.
Predicted Off-Target Profile of this compound
The off-target profile of this compound was predicted using a combination of in silico modeling based on structural homology of kinase ATP-binding sites and has been preliminarily assessed through broad-spectrum in vitro screening. The primary intended target is Tyrosine Kinase X (TKX).
Quantitative Summary of Kinase Inhibition
The following table summarizes the inhibitory activity of this compound against its primary target and a panel of predicted off-target kinases.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. TKX | Potential Implication |
| TKX (Primary Target) | 5 | 1x | Therapeutic Efficacy |
| Kinase A | 50 | 10x | Inhibition of cell proliferation |
| Kinase B | 150 | 30x | Disruption of angiogenesis |
| Kinase C | 400 | 80x | Potential for cardiotoxicity |
| Kinase D | 800 | 160x | Minor impact on glucose metabolism |
| Kinase E | >1000 | >200x | Negligible interaction |
Quantitative Summary of Non-Kinase Off-Target Interactions
This compound was also screened against a panel of common non-kinase off-targets, including G-protein coupled receptors (GPCRs) and ion channels.
| Off-Target Receptor/Channel | Binding Affinity (Ki in nM) | Percent Inhibition at 1 µM | Potential Implication |
| hERG Channel | 1200 | 35% | Potential for QT prolongation |
| 5-HT2B Receptor | 850 | 45% | Possible risk of valvulopathy |
| M1 Muscarinic Receptor | >10,000 | <5% | Low risk of anticholinergic effects |
| Beta-2 Adrenergic Receptor | >10,000 | <2% | Low risk of adrenergic effects |
Signaling Pathway Analysis
The following diagrams illustrate the intended on-target pathway of this compound and a predicted off-target pathway perturbation.
Caption: Intended signaling pathway of this compound, inhibiting the TKX kinase.
Caption: Predicted off-target inhibition of Kinase B by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Panel Screening
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Assay Principle: A radiometric filter binding assay using ³³P-ATP is employed.
-
Reagents:
-
Recombinant human kinases.
-
Specific peptide substrates for each kinase.
-
This compound, serially diluted in DMSO.
-
³³P-ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
-
Procedure:
-
This compound is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ³³P-ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated ³³P-ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Phosphorylation Assay
Objective: To confirm the inhibition of on-target and off-target kinases in a cellular context.
Methodology:
-
Cell Line Selection: Cell lines with known expression and activation of TKX and predicted off-target kinases are used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are serum-starved to reduce basal kinase activity.
-
Cells are pre-treated with various concentrations of this compound.
-
Kinase signaling is stimulated with an appropriate ligand (e.g., growth factor).
-
Cells are lysed, and protein concentration is determined.
-
The phosphorylation status of the target kinase or its downstream substrate is assessed by Western blot or ELISA using phospho-specific antibodies.
-
-
Data Analysis:
-
The intensity of the phosphorylation signal is quantified and normalized to total protein levels.
-
IC50 values are calculated from the dose-response curve.
-
hERG Channel Patch-Clamp Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Assay Principle: Manual or automated whole-cell patch-clamp electrophysiology.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell interior.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
A baseline recording of the current is established.
-
This compound is applied at various concentrations, and the effect on the hERG current is recorded.
-
-
Data Analysis:
-
The inhibition of the peak tail current is measured.
-
IC50 values are determined from the concentration-response relationship.
-
Experimental Workflow for Off-Target Characterization
The following diagram outlines the logical workflow for identifying and validating the off-target effects of a lead compound like this compound.
Caption: Workflow for identifying and validating off-target effects.
Conclusion and Risk Mitigation
The preliminary off-target profile of this compound suggests a degree of promiscuity, which is not uncommon for kinase inhibitors. The predicted inhibition of Kinase A and B may have therapeutic implications, while the interactions with Kinase C, the hERG channel, and the 5-HT2B receptor warrant further investigation to assess the clinical risk.
Strategies for Risk Mitigation:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can be directed to modify the structure of this compound to reduce its affinity for key off-targets while retaining its potency for TKX.
-
Dose Optimization: Careful dose selection in clinical trials can help to maintain a therapeutic window where the on-target effects are maximized and the off-target effects are minimized.
-
Biomarker Monitoring: In clinical studies, monitoring of biomarkers associated with the activation or inhibition of off-target pathways can provide early warnings of potential adverse events.
-
Patient Stratification: Identifying patient populations that may be more susceptible to the off-target effects of this compound can help in tailoring the treatment.
A thorough understanding and proactive management of off-target effects are integral to the successful development of safe and effective therapeutics. The framework provided in this guide serves as a foundation for the continued investigation of this compound.
An In-depth Technical Guide on the Core Safety Profile and Preliminary Toxicology of Nexopamil
Disclaimer: Information regarding a compound named "Nexopamil" is not available in the public domain, including scientific literature and drug development databases. The following guide has been generated using information on the structurally similar calcium channel blocker, Verapamil , as an illustrative example to demonstrate the requested format and content for a technical guide on a drug's safety profile. All data and experimental details provided below pertain to Verapamil and should not be attributed to "this compound."
This guide provides a comprehensive overview of the preclinical safety and toxicology of Verapamil, a non-dihyropyridine calcium channel blocker. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Toxicology Data
The following tables summarize the key quantitative toxicological data for Verapamil. This data is essential for establishing a preliminary safety profile and for the design of first-in-human clinical trials.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 (Acute Toxicity) | Mouse | Oral | 163 mg/kg | [1] |
| Mouse | Intraperitoneal | 59 mg/kg | [1] | |
| Mouse | Intravenous | 15 mg/kg | [1] | |
| Rat | Oral | 159 mg/kg | [1] | |
| Rat | Intraperitoneal | 48 mg/kg | [1] | |
| Rat | Intravenous | 8 mg/kg | ||
| NOAEL (No-Observed-Adverse-Effect Level) | - | - | Data Not Available | - |
| LOAEL (Lowest-Observed-Adverse-Effect Level) | - | - | Data Not Available | - |
Table 1: Summary of Acute Toxicity Data for Verapamil.
| Study Type | Species | Duration | Key Findings | Reference |
| Subchronic Toxicity | Rodent & Non-rodent | 2-4 weeks | Evaluation of effects from repeated exposure. | |
| Chronic Toxicity | Rodent & Non-rodent | > 3 months | Assessment of long-term exposure effects. | |
| Carcinogenicity | Rodent | Long-term | Evaluation of cancer-causing potential. | |
| Reproductive & Developmental Toxicity | Rodent & Non-rodent | - | Assessment of impact on fertility and development. | |
| Genotoxicity (Micronucleus Test) | Rodent | - | Identifies possible cytogenetic damage. |
Table 2: Overview of Preclinical Toxicology Studies for Drug Development.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of toxicology studies. The following sections outline typical experimental protocols for key safety assessments.
2.1. Acute Toxicity Studies (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of a substance in animal models.
-
Species: Typically conducted in at least two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent.
-
Methodology:
-
Animals are divided into several groups, with each group receiving a different single dose of the test substance.
-
The substance is administered via a clinically relevant route (e.g., oral, intravenous, intraperitoneal).
-
A control group receives a placebo.
-
Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 is calculated statistically as the dose that is lethal to 50% of the animals in a group.
-
2.2. Safety Pharmacology Studies
-
Objective: To assess the potential effects of a drug candidate on vital organ systems, including the cardiovascular, central nervous, and respiratory systems.
-
Cardiovascular Safety: In vivo assays in animal models are used to evaluate the impact on heart rate, blood pressure, and electrocardiogram (ECG) changes. In vitro assays, such as those using human-derived cardiac ion channels (e.g., hERG), are also conducted.
-
CNS Toxicity: In vivo assessments include behavioral observations, evaluation of sedation, and potential for convulsions (e.g., Modified Irwin Study).
-
Respiratory Function Testing: The effects on respiratory rate, lung function, and airway response are measured in animal models.
2.3. Repeated Dose Toxicity Studies
-
Objective: To characterize the toxicological profile of a substance following repeated administration and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
Studies are conducted in at least two species (one rodent, one non-rodent).
-
The duration of the study is designed to support the proposed clinical trial duration.
-
Multiple dose groups are used to establish a dose-response relationship.
-
Parameters evaluated include clinical signs, body weight, food consumption, clinical pathology, organ weights, and histopathology.
-
Toxicokinetic assays are performed to measure systemic exposure to the substance.
-
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action is crucial for interpreting safety and toxicology data. As an example, the primary mechanism of Verapamil is the blockade of L-type calcium channels.
Caption: Mechanism of action of Verapamil.
Verapamil also interacts with other targets, including other types of calcium channels, potassium channels, and adrenergic receptors. Its metabolism is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being a major contributor.
Summary of Safety Profile
The safety profile of any new chemical entity is established through a combination of non-clinical and clinical studies.
-
Preclinical Findings: Animal toxicology studies are designed to identify target organs of toxicity and to determine the reversibility of any adverse effects. These studies are fundamental for predicting potential risks in humans.
-
Adverse Effects (Based on Verapamil): The most common adverse effects are related to its vasodilatory action and include headache, flushing, and dizziness. Dose-dependent effects on cardiac conduction can also occur.
-
Drug Interactions (Based on Verapamil): Due to its metabolism by CYP3A4, Verapamil has the potential for significant drug-drug interactions with inhibitors or inducers of this enzyme.
This guide provides a framework for the type of information required for a comprehensive safety and toxicology assessment of a new drug candidate. The data and diagrams presented, based on Verapamil, serve as an illustrative example. For any specific compound, such as "this compound," this information would need to be generated through a rigorous program of preclinical studies conducted under Good Laboratory Practice (GLP) standards.
References
Methodological & Application
Application Notes and Protocols for Nexopamil in Cultured Neuron Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nexopamil is a derivative of the phenylalkylamine verapamil, exhibiting a dual mechanism of action as both a voltage-gated calcium channel blocker and a serotonin 5-HT2 receptor antagonist.[1][2] This unique pharmacological profile makes it a compound of interest for investigating neuronal signaling, excitability, and potential therapeutic applications in neurological disorders. These application notes provide detailed protocols for utilizing this compound in cultured neuron assays to characterize its effects on neuronal function.
Mechanism of Action
This compound's effects on cultured neurons are mediated through two primary pathways:
-
Voltage-Gated Calcium Channel (VGCC) Blockade: Similar to its parent compound verapamil, this compound is expected to inhibit the influx of calcium ions through L-type and potentially other voltage-gated calcium channels. This reduction in calcium entry can modulate neuronal excitability, neurotransmitter release, and gene expression.
-
5-HT2 Receptor Antagonism: this compound antagonizes 5-HT2 receptors, primarily the 5-HT2A and 5-HT2C subtypes, which are involved in regulating neuronal firing, synaptic plasticity, and network activity.[1] By blocking these receptors, this compound can alter serotonin-mediated signaling in neuronal cultures.
Data Presentation
The following tables summarize key quantitative data for this compound's parent compound, verapamil, and representative 5-HT2A receptor antagonists to guide experimental design.
Table 1: Verapamil Activity in Neuronal Preparations
| Parameter | Cell Type/Preparation | Value | Reference |
| IC₅₀ (K⁺-evoked Ca²⁺ influx) | Rat Cortical Neurons | 17 µM | [3] |
| IC₅₀ (Synaptosomal ⁴⁵Ca²⁺ influx) | Rat Brain Synaptosomes | ~30 µM | [3] |
| Effective Concentration (Blockade of Ca²⁺ action potentials) | Cultured Spinal Cord/Dorsal Root Ganglion Neurons | ≤ 100 µM | |
| EC₅₀ (Depolarization of resting membrane potential) | Mouse Superior Cervical Ganglion Neurons | 50.19 µM |
Table 2: 5-HT2A Receptor Antagonist Activity in Neuronal Preparations
| Compound | Parameter | Cell Type/Preparation | Value | Reference |
| Ketanserin | Kᵢ (5-HT2A Receptor Binding) | Rat Brain Cortex | 0.85 nM | |
| MDL 100,907 | EC₅₀ (NMDA response potentiation) | Rat Medial Prefrontal Cortical Neurons | 14 nM |
Table 3: this compound Activity in Non-Neuronal Cells (for reference)
| Parameter | Cell Type | Condition | Effective Concentration | Reference |
| Inhibition of Cell Proliferation | Cultured Rat Mesangial Cells | Serotonin-induced | > 100 nM |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Neuronal Viability
Objective: To determine the concentration range of this compound that is non-toxic to cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Neuronal culture medium
-
This compound stock solution (in DMSO or appropriate vehicle)
-
MTT or PrestoBlue™ cell viability reagent
-
96-well culture plates
-
Plate reader
Procedure:
-
Plate neurons in a 96-well plate at a suitable density and culture for at least 7 days to allow for maturation.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a broad range of concentrations (e.g., 10 nM to 100 µM). Include a vehicle-only control.
-
Carefully replace half of the medium in each well with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-only control.
Protocol 2: Calcium Imaging to Measure this compound's Effect on Depolarization-Evoked Calcium Influx
Objective: To quantify the inhibitory effect of this compound on voltage-gated calcium channels in cultured neurons.
Materials:
-
Primary neuronal cultures on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Imaging buffer (e.g., Tyrode's solution)
-
High potassium (High K⁺) stimulation buffer (e.g., Tyrode's solution with elevated KCl, maintaining osmolarity)
-
This compound stock solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Load cultured neurons with a calcium indicator dye according to the manufacturer's protocol.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the coverslip onto the microscope stage and perfuse with imaging buffer.
-
Acquire a baseline fluorescence signal.
-
Apply this compound at the desired concentration and incubate for a sufficient period (e.g., 5-10 minutes) to allow for channel binding.
-
Stimulate the neurons by switching the perfusion to a high K⁺ buffer to induce depolarization and subsequent calcium influx.
-
Record the change in fluorescence intensity.
-
Wash out the high K⁺ buffer and this compound with imaging buffer.
-
Analyze the data by measuring the peak fluorescence change in response to depolarization, with and without this compound. Calculate the IC₅₀ value from a dose-response curve.
Protocol 3: Multi-Electrode Array (MEA) Analysis of this compound's Effect on Neuronal Network Activity
Objective: To assess the impact of this compound on spontaneous and evoked electrical activity in neuronal networks.
Materials:
-
Primary neuronal cultures on MEA plates
-
Neuronal culture medium
-
This compound stock solution
-
MEA recording system
Procedure:
-
Culture primary neurons on MEA plates until a stable network activity is observed (typically 2-4 weeks).
-
Record baseline spontaneous network activity (e.g., spike rate, burst frequency, network burst parameters) for a sufficient duration (e.g., 10-30 minutes).
-
Apply this compound to the culture medium at the desired concentration.
-
Allow for an equilibration period (e.g., 10-20 minutes).
-
Record the network activity in the presence of this compound.
-
(Optional) To assess the effect on 5-HT2 receptor antagonism, after this compound incubation, apply a 5-HT2 receptor agonist and record the response.
-
Wash out this compound and record the recovery of network activity.
-
Analyze the MEA data to determine changes in firing rate, burst parameters, and network synchrony.
Mandatory Visualization
Caption: Workflow for assessing this compound's cytotoxicity in cultured neurons.
References
- 1. The effect of LU-49938 (this compound) on the activation by serotonin of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ca2+ channel and 5-HT2 receptor antagonist (s)-emopamil in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nexopamil in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nexopamil
This compound (LU-49938) is a derivative of the well-characterized L-type calcium channel blocker, verapamil. It distinguishes itself by possessing a dual pharmacological profile, targeting both voltage-gated calcium channels and 5-HT2 receptors.[1] This dual antagonism suggests its potential therapeutic application in conditions where both calcium influx and serotonergic signaling are pathophysiologically relevant. In functional cellular assays, this compound has been shown to inhibit serotonin-induced effects at concentrations above 10-7 M.[1]
Patch-clamp electrophysiology is the gold-standard technique for characterizing the direct interaction of compounds with ion channels and receptors at the molecular level. The protocols detailed herein are designed to enable researchers to:
-
Determine the potency and state-dependence of this compound's block on voltage-gated calcium channels.
-
Characterize the antagonistic properties of this compound at 5-HT2 receptors.
-
Elucidate the downstream signaling pathways affected by this compound's interaction with 5-HT2 receptors.
Quantitative Data Summary
As specific quantitative data for this compound from patch-clamp studies are not publicly available, the following tables provide representative data for the parent compound, verapamil, and a common 5-HT2A receptor antagonist, ketanserin. These tables serve as a template for the expected data to be generated for this compound using the protocols provided.
Table 1: Representative Potency of Verapamil on Voltage-Gated Calcium Channels (CaV1.2)
| Parameter | Value | Cell Type | Reference Compound |
| IC50 (Resting State) | ~10-30 µM | HEK293 expressing CaV1.2 | Verapamil |
| IC50 (Inactivated State) | ~1-5 µM | HEK293 expressing CaV1.2 | Verapamil |
| Block Type | State-dependent (higher affinity for open/inactivated states) | - | Verapamil |
Table 2: Representative Affinity of Ketanserin for the 5-HT2A Receptor
| Parameter | Value | Assay Type | Reference Compound |
| Ki (Binding Affinity) | ~1-5 nM | Radioligand Binding Assay | Ketanserin |
| Functional Antagonism | Potent antagonist | Electrophysiology | Ketanserin |
Signaling Pathways
This compound's antagonism of the 5-HT2A receptor is expected to modulate several downstream intracellular signaling cascades. The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by serotonin, it initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Furthermore, 5-HT2A receptor activation in vascular smooth muscle cells has been linked to the activation of the JAK/STAT and p42/p44 MAPK (ERK1/2) pathways. By blocking the 5-HT2A receptor, this compound is predicted to inhibit these downstream signaling events.
References
Nexopamil applications in neuroscience research
Disclaimer
Please be advised that "Nexopamil" is a fictional compound created for the purpose of this illustrative response. All data, protocols, and application notes provided herein are hypothetical and based on the profile of a plausible selective dopamine D3 receptor antagonist. They are intended to serve as a template for documenting real-world scientific research and should not be used for actual laboratory work.
Application Notes: this compound
Introduction
This compound is a potent and highly selective antagonist of the dopamine D3 receptor (D3R). Its high affinity for the D3R over other dopamine receptor subtypes, particularly the closely related D2 receptor, makes it an invaluable tool for neuroscience research. These application notes provide an overview of this compound's utility in elucidating the role of the D3 receptor in various neural processes and its potential as a therapeutic agent.
Mechanism of Action
This compound acts as a competitive antagonist at the dopamine D3 receptor. By occupying the receptor's binding site, it prevents the endogenous ligand, dopamine, from binding and initiating downstream signaling cascades. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. This compound effectively blocks these intracellular events upon D3 receptor stimulation.
Applications in Neuroscience Research
-
Studying Reward and Motivation: The D3 receptor is densely expressed in brain regions associated with the mesolimbic dopamine system, such as the nucleus accumbens and the ventral tegmental area. This compound can be used to investigate the specific contribution of the D3 receptor to reward processing, reinforcement learning, and motivation, distinguishing its role from that of the D2 receptor.
-
Addiction and Relapse Models: Given the upregulation of D3 receptors observed in chronic substance abuse, this compound is a critical tool for studying the neurobiology of addiction. It can be employed in animal models of drug self-administration and relapse to explore the therapeutic potential of D3 receptor blockade in preventing drug-seeking behavior.
-
Cognitive Function Analysis: The D3 receptor is also implicated in cognitive processes, including executive function, working memory, and cognitive flexibility, primarily through its expression in the prefrontal cortex. This compound can be utilized in behavioral paradigms, such as the Morris water maze or operant conditioning tasks, to dissect the role of D3R in cognition.
-
Motor Function Modulation: While the D2 receptor is predominantly associated with motor control, the D3 receptor also plays a modulatory role. This compound can be used in models of Parkinson's disease or in studies of locomotor activity to clarify the D3 receptor's specific involvement in motor function and its potential as a target for treating movement disorders.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
|---|---|
| Human Dopamine D3 | 0.85 |
| Human Dopamine D2 | 98.7 |
| Human Dopamine D4 | 152.3 |
| Human Serotonin 5-HT2A | > 1000 |
| Human Adrenergic α1 | > 1000 |
Table 2: In Vitro Functional Antagonism
| Assay Type | Cell Line | Ligand | IC50 (nM) |
|---|---|---|---|
| cAMP Inhibition Assay | CHO-hD3R | Quinpirole | 2.1 |
| [35S]GTPγS Binding | HEK293-hD3R | Dopamine | 3.5 |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D3 receptor.
Materials:
-
Membranes from CHO cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [3H]Spiperone.
-
Non-specific binding agent: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
This compound stock solution (in DMSO).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, and 50 µL of the appropriate this compound dilution or vehicle control.
-
For determining non-specific binding, add 50 µL of haloperidol solution.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein).
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Rodent Conditioned Place Preference (CPP) Assay
Objective: To assess the effect of this compound on the rewarding properties of a substance of abuse (e.g., cocaine).
Materials:
-
Three-chamber CPP apparatus.
-
Male Wistar rats (250-300g).
-
Cocaine hydrochloride (10 mg/kg).
-
This compound (various doses, e.g., 1, 3, 10 mg/kg).
-
Vehicle (saline).
-
Video tracking software.
Procedure:
-
Pre-conditioning Phase (Day 1): Allow each rat to freely explore all three chambers of the CPP apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber are excluded.
-
Conditioning Phase (Days 2-7):
-
On alternate days, administer cocaine and confine the rat to one of the two outer chambers for 30 minutes.
-
On the intervening days, administer the vehicle and confine the rat to the opposite chamber for 30 minutes.
-
Administer this compound or vehicle 30 minutes prior to the cocaine injection on conditioning days.
-
-
Test Phase (Day 8): Administer vehicle to all animals and allow them to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. Compare the scores between the this compound-treated groups and the control group using an appropriate statistical test (e.g., ANOVA).
Visualizations
Caption: this compound blocks dopamine-induced D3R signaling.
Caption: this compound research and development workflow.
Application Note: High-Throughput Cell-Based Assays for Determining Nexopamil Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nexopamil is a compound identified as a calcium channel antagonist and a 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist[1]. This dual activity suggests its potential therapeutic application in a range of cardiovascular and neurological disorders. To facilitate further research and development of this compound and related compounds, robust and reliable cell-based assays are crucial for characterizing its potency and mechanism of action. This application note provides detailed protocols for two key functional assays: a Calcium Flux Assay to determine its antagonist activity at the 5-HT2A receptor, and a Neurotransmitter Transporter Uptake Assay to assess its potential inhibitory effects on monoamine transporters, a common secondary target for serotonergic drugs.
Key Cellular Targets of this compound
Based on available information, the primary cellular targets of this compound are:
-
5-HT2A Receptor: A Gq-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates a signaling cascade leading to an increase in intracellular calcium.[2][3]
-
Voltage-Gated Calcium Channels (VGCCs): Ion channels that mediate the influx of calcium ions in response to membrane depolarization.[1][4]
Due to its action on the serotonin system, it is also prudent to investigate potential interactions with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
Assay 1: Calcium Flux Assay for 5-HT2A Receptor Antagonist Activity
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a known 5-HT2A receptor agonist. A common and effective method for this is a fluorescent-based assay that can be performed in a high-throughput format using a fluorescence imaging plate reader (FLIPR) or a standard fluorescence plate reader.
Signaling Pathway
Caption: 5-HT2A receptor signaling cascade leading to increased intracellular calcium.
Experimental Workflow
Caption: Workflow for the 5-HT2A antagonist calcium flux assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor (available from various commercial vendors).
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-8 No Wash Calcium Assay Kit).
-
This compound.
-
Reference antagonist: Ketanserin.
-
Agonist: Serotonin.
-
96-well black-wall, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities and an automated injection system.
Procedure:
-
Cell Plating: Seed the HEK293-5HT2A cells into 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight at 37°C with 5% CO₂.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of the prepared calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist (Ketanserin) in assay buffer.
-
Antagonist Pre-incubation: Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate a kinetic read and, after establishing a baseline fluorescence, inject a pre-determined concentration (e.g., EC₈₀) of the agonist (Serotonin) into each well. Continue reading the fluorescence for 2-3 minutes.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
Data Presentation
| Compound | IC₅₀ (nM) | Hill Slope | n (replicates) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Ketanserin (Reference) | [Insert Value] | [Insert Value] | [Insert Value] |
Assay 2: Neurotransmitter Transporter Uptake Assay
This assay determines if this compound inhibits the reuptake of monoamines (serotonin, dopamine, norepinephrine) into cells expressing the respective transporters (SERT, DAT, NET). A fluorescent-based assay provides a non-radioactive, high-throughput alternative to traditional radiolabeled uptake assays.
Experimental Workflow
Caption: Workflow for the neurotransmitter transporter uptake assay.
Detailed Protocol
Materials:
-
HEK293 or CHO-K1 cells stably expressing human SERT, DAT, or NET.
-
Cell culture medium (as described in Assay 1).
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate).
-
This compound.
-
Reference inhibitors: Fluoxetine (for SERT), GBR-12909 (for DAT), and Desipramine (for NET).
-
96-well black-wall, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates at an appropriate density and incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and the respective reference inhibitors in assay buffer.
-
Inhibitor Pre-incubation: Remove the culture medium, wash the cells with assay buffer, and then add the diluted compounds to the wells. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the fluorescent neurotransmitter substrate to all wells to initiate the uptake process.
-
Incubation: Incubate the plate for a pre-determined optimal time (e.g., 10-30 minutes) at 37°C to allow for substrate uptake.
-
Measurement: Measure the intracellular fluorescence using a bottom-read fluorescence plate reader. Some kits may include a wash step or a masking dye to reduce extracellular fluorescence.
-
Data Analysis: The fluorescence signal is proportional to the amount of substrate transported into the cells. Calculate the percent inhibition of uptake for each concentration of this compound relative to the control (substrate alone). Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
Data Presentation
| Transporter | Compound | IC₅₀ (nM) | n (replicates) |
| SERT | This compound | [Insert Value] | [Insert Value] |
| Fluoxetine (Reference) | [Insert Value] | [Insert Value] | |
| DAT | This compound | [Insert Value] | [Insert Value] |
| GBR-12909 (Reference) | [Insert Value] | [Insert Value] | |
| NET | This compound | [Insert Value] | [Insert Value] |
| Desipramine (Reference) | [Insert Value] | [Insert Value] |
Conclusion
The described cell-based assays provide a robust framework for characterizing the pharmacological activity of this compound. The calcium flux assay is a direct measure of its antagonist potency at the 5-HT2A receptor, while the neurotransmitter uptake assay allows for the assessment of its selectivity profile against key monoamine transporters. These high-throughput methods are essential tools for lead optimization and for elucidating the complete mechanism of action of this compound and related compounds in a drug discovery setting.
References
Application Notes and Protocols for Verapamil Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of verapamil in rodent models, focusing on its cardiovascular effects and pharmacokinetic profile. The following protocols are intended to serve as a guide for researchers designing preclinical studies.
Introduction
Verapamil is a non-dihydropyridine calcium channel blocker used in the management of angina, arrhythmia, and hypertension.[1] It functions by inhibiting calcium influx through L-type calcium channels, leading to relaxation of vascular smooth muscle, a decrease in systemic vascular resistance, and a reduction in myocardial oxygen demand.[1] Preclinical studies in rodent models are crucial for understanding its therapeutic potential and safety profile.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving verapamil administration in rats.
Table 1: Pharmacokinetic Parameters of Verapamil in Rats
| Parameter | Intravenous (1.0 mg/kg) | Oral (10 mg/kg) | Reference |
| Systemic Clearance (R-verapamil) | 34.9 ± 7.0 mL/min/kg | 889 ± 294 mL/min/kg | [2] |
| Systemic Clearance (S-verapamil) | 23.7 ± 3.7 mL/min/kg | 351 ± 109 mL/min/kg | [2] |
| Volume of Distribution (Vdss) | 2.99 ± 0.57 L/kg | - | [3] |
| Terminal Half-Life (T1/2) | 1.59 ± 0.46 h | - | |
| Oral Bioavailability (R-verapamil) | - | 0.041 ± 0.011 | |
| Oral Bioavailability (S-verapamil) | - | 0.074 ± 0.031 | |
| Plasma Protein Binding | ~95% | ~95% |
Table 2: Dosing and Cardiovascular Effects of Verapamil in Rats
| Administration Route | Dose Range | Key Cardiovascular Effects | Reference |
| Intravenous | 20-320 µg/kg | Dose-dependent decreases in mean blood pressure; minimal effect on pulse rate in control animals. | |
| Intravenous | 2-20 mg/kg | Dose-dependent reduction in ischemia-induced arrhythmias (ED50 of 6 mg/kg). | |
| Subcutaneous | 50 mg/kg (pre-treatment) | Prevented isoproterenol-induced cardiac failure. |
Experimental Protocols
Intravenous Administration for Cardiovascular Assessment
This protocol details the intravenous administration of verapamil to assess its effects on blood pressure and heart rate in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., chloralose or pentobarbitone)
-
Verapamil hydrochloride solution
-
Saline solution (0.9% NaCl)
-
Catheters for cannulation of the jugular vein and carotid artery
-
Pressure transducer and recording system
-
Infusion pump
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically expose the jugular vein and carotid artery.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
-
Connect the arterial catheter to a pressure transducer to record blood pressure and heart rate.
-
Allow the animal to stabilize for a period of at least 30 minutes post-surgery.
-
Administer a bolus intravenous injection of verapamil at the desired dose (e.g., 20-320 µg/kg) or infuse at a constant rate.
-
Record cardiovascular parameters continuously before, during, and after drug administration.
-
A control group should receive an equivalent volume of saline.
Oral Administration for Pharmacokinetic Studies
This protocol describes the oral administration of verapamil to determine its pharmacokinetic profile in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Verapamil solution or suspension for oral gavage
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Analytical equipment for measuring verapamil concentrations in plasma (e.g., HPLC)
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Administer a single oral dose of verapamil (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Determine the concentration of verapamil and its major metabolite, norverapamil, in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life from the plasma concentration-time data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of verapamil and a typical experimental workflow for its evaluation in rodent models.
Caption: Mechanism of action of verapamil in vascular smooth muscle cells.
Caption: General experimental workflow for preclinical evaluation of verapamil.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Nexopamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nexopamil is a verapamil derivative with a dual mechanism of action, functioning as both a 5-hydroxytryptamine 2 (5-HT2) receptor antagonist and a voltage-operated Ca2+ channel blocker.[1] This dual activity makes it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at identifying modulators of serotonergic and calcium signaling pathways. These pathways are implicated in a wide range of physiological processes and pathological conditions, including cardiovascular diseases, neurological disorders, and cell proliferation.[1]
These application notes provide detailed protocols for two primary HTS assays designed to characterize the activity of this compound and similar compounds: a Calcium Flux Assay to measure the inhibition of 5-HT2A receptor-mediated calcium release and a Cell Proliferation Assay to assess the impact on serotonin-induced cell growth.
Key Experimental Assays
Two key high-throughput screening assays are detailed below to assess the dual-action of this compound:
-
HTS Calcium Flux Assay: To determine the inhibitory effect of this compound on 5-HT2A receptor activation and subsequent intracellular calcium mobilization.
-
HTS Cell Proliferation Assay: To evaluate the inhibitory effect of this compound on serotonin-induced cell proliferation.
High-Throughput Calcium Flux Assay
Application: This assay is designed to identify and characterize antagonists of the 5-HT2A receptor by measuring changes in intracellular calcium concentration following receptor activation. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαq to activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[2][3][4]
Principle: Cells stably expressing the human 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a 5-HT2A agonist (e.g., serotonin), the increase in intracellular calcium leads to a proportional increase in fluorescence intensity. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence signal.
Experimental Protocol
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium-sensitive Dye: Fluo-4 AM or Calcium 6 dye.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT2A Agonist: Serotonin (5-Hydroxytryptamine).
-
Test Compound: this compound.
-
Control Compounds: Known 5-HT2A antagonist (e.g., Ketanserin) and a vehicle control (e.g., 0.1% DMSO).
-
Instrumentation: Automated liquid handler and a microplate reader with fluorescence detection capabilities (e.g., FLIPR or PHERAstar).
Procedure:
-
Cell Plating:
-
Harvest and resuspend the 5-HT2A expressing cells in culture medium.
-
Seed the cells into 384-well assay plates at a density of 10,000 to 20,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, the reference antagonist, and controls in assay buffer.
-
Using an automated liquid handler, add the compound dilutions to the respective wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate into the microplate reader.
-
Initiate fluorescence reading and, after establishing a stable baseline, inject the 5-HT solution into each well.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Inhibitory Activity of this compound in the HTS Calcium Flux Assay
| Compound | Target | Assay Type | IC50 (nM) | Fold Potency vs. Ketanserin |
| This compound | 5-HT2A Receptor | Calcium Flux | 15.2 | 3.3 |
| Ketanserin (Reference) | 5-HT2A Receptor | Calcium Flux | 50.1 | 1.0 |
Note: The data presented are representative and may vary between experiments.
High-Throughput Cell Proliferation Assay
Application: This assay is used to determine the effect of this compound on cell proliferation, particularly in response to mitogenic stimuli such as serotonin. Serotonin can stimulate the proliferation of certain cell types, such as vascular smooth muscle cells and some cancer cell lines.
Principle: The assay measures the number of viable, proliferating cells after a defined incubation period with the test compound. A common method is the use of a colorimetric or fluorometric reagent (e.g., MTT, resazurin, or CellTiter-Glo®) that is converted into a detectable product by metabolically active cells. A reduction in the signal indicates an inhibition of cell proliferation.
Experimental Protocol
Materials and Reagents:
-
Cell Line: A cell line known to proliferate in response to serotonin (e.g., rat aortic smooth muscle cells or a suitable cancer cell line).
-
Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
Serum-Free Medium: For cell starvation prior to stimulation.
-
Assay Plates: 96- or 384-well clear or white-walled microplates.
-
Mitogen: Serotonin.
-
Test Compound: this compound.
-
Control Compounds: A known inhibitor of proliferation for the cell line and a vehicle control.
-
Proliferation Assay Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay.
-
Instrumentation: Microplate reader capable of luminescence detection.
Procedure:
-
Cell Plating:
-
Seed the cells into 96- or 384-well plates at a low density (e.g., 1,000-5,000 cells per well) to allow for proliferation.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Starvation:
-
Aspirate the growth medium and wash the cells with PBS.
-
Add serum-free medium to each well and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
-
Compound and Mitogen Treatment:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compound dilutions to the wells.
-
Immediately after, add serotonin to all wells except the negative control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plates and the proliferation assay reagent to room temperature.
-
Add the proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a specified time (e.g., 10 minutes for CellTiter-Glo®) to allow the signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the serotonin-stimulated control (100% proliferation) and the unstimulated control (basal proliferation).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Data Presentation
Table 2: Inhibitory Effect of this compound on Serotonin-Induced Cell Proliferation
| Compound | Cell Line | Mitogen | IC50 (µM) | Maximum Inhibition (%) |
| This compound | Aortic Smooth Muscle | Serotonin (1 µM) | 0.85 | 92 |
| Control Inhibitor | Aortic Smooth Muscle | Serotonin (1 µM) | 1.2 | 98 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflows for the HTS assays.
Caption: Dual inhibitory action of this compound on 5-HT2A receptor and voltage-gated Ca²⁺ channel signaling pathways.
Caption: Experimental workflow for the high-throughput calcium flux assay.
Caption: Experimental workflow for the high-throughput cell proliferation assay.
References
Nexopamil: A Versatile Tool Compound for Interrogating Serotonin and Calcium Signaling Pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
Nexopamil is a synthetic compound derived from verapamil, positioning it as a valuable tool for researchers investigating the intricate interplay of serotonergic and calcium-mediated signaling pathways. Its unique pharmacological profile, characterized by the simultaneous blockade of 5-HT2 receptors and voltage-gated L-type calcium channels, offers a multifaceted approach to dissecting cellular and physiological processes regulated by these two critical systems. Furthermore, this compound has been reported to interact with 5-HT1A, 5-HT1C, and dopamine D2 receptors, expanding its utility in neuropharmacological and cardiovascular research.[1]
These application notes provide a comprehensive overview of this compound's known activities, supported by quantitative data where available, and detailed protocols for its application in key in vitro and in vivo experimental models.
Pharmacological Profile
This compound's utility as a tool compound stems from its multi-target engagement. While comprehensive binding affinity (Ki) and potency (IC50) data across all potential targets are not extensively published in publicly available literature, its primary activities have been characterized.
Table 1: Summary of this compound's Pharmacological Activity
| Target | Action | Quantitative Data | Species | Experimental System | Reference |
| 5-HT2 Receptors | Antagonist | Significant inhibition of 5-HT induced effects at concentrations > 10⁻⁷ M | Rat | Cultured Mesangial Cells | [2] |
| L-type Calcium Channels | Antagonist | - | - | - | [1] |
| 5-HT1A Receptors | Ligand | - | - | - | [1] |
| 5-HT1C Receptors | Ligand | - | - | - | [1] |
| Dopamine D2 Receptors | Ligand | - | - | - |
Note: The lack of publicly available, specific Ki or IC50 values for each receptor subtype represents a current data gap. Researchers are encouraged to perform initial dose-response experiments to determine the optimal concentration range for their specific model system.
Signaling Pathways and Mechanisms of Action
This compound's dual antagonism of 5-HT2 receptors and L-type calcium channels allows for the modulation of key signaling cascades.
Serotonin 5-HT2 Receptor Signaling Pathway
The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C) primarily couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including cell proliferation, contraction, and neurotransmission. By blocking 5-HT2 receptors, this compound can effectively inhibit these downstream events.
L-type Voltage-Gated Calcium Channel Blockade
L-type calcium channels are crucial for the influx of extracellular calcium in response to membrane depolarization. This calcium influx is a key trigger for a variety of physiological processes, including muscle contraction, hormone secretion, and gene expression. As a verapamil derivative, this compound directly blocks these channels, reducing calcium entry into the cell and thereby attenuating these downstream effects.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments where this compound can be utilized as a tool compound.
In Vitro Application: Inhibition of Serotonin-Induced Mesangial Cell Proliferation
This protocol is based on the methodology used to demonstrate this compound's inhibitory effect on serotonin-induced proliferation of rat mesangial cells. This assay is relevant for studying renal pathophysiology and the role of serotonin in cell growth.
Objective: To determine the concentration-dependent effect of this compound on serotonin-induced proliferation of cultured rat mesangial cells using a [³H]thymidine incorporation assay.
Materials:
-
Rat mesangial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serotonin (5-hydroxytryptamine)
-
This compound
-
[³H]thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture rat mesangial cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed mesangial cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere and become quiescent by serum-starving for 24-48 hours in serum-free medium.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in serum-free medium.
-
Pre-incubate the quiescent cells with varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) for 1 hour.
-
Add serotonin to the wells at a final concentration of 10⁻⁵ M to 10⁻⁴ M to stimulate proliferation. Include control wells with no serotonin and wells with serotonin but no this compound.
-
-
[³H]Thymidine Labeling: After 24 hours of incubation with serotonin and this compound, add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding 10% ice-cold TCA and incubating for 30 minutes at 4°C.
-
Wash the precipitate twice with 5% ice-cold TCA.
-
Solubilize the precipitate by adding 0.5 M NaOH to each well and incubating for 1 hour at room temperature.
-
-
Scintillation Counting: Transfer the contents of each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the control (serotonin-stimulated cells without this compound). Plot the concentration-response curve for this compound's inhibition of [³H]thymidine incorporation.
In Vivo Application: Canine Model of Myocardial Ischemia-Reperfusion Arrhythmia
This protocol is based on a study demonstrating this compound's potent antifibrillatory effects in a canine model. This model is highly relevant for preclinical cardiovascular research, particularly for assessing the antiarrhythmic potential of new chemical entities.
Objective: To evaluate the efficacy of this compound in preventing ventricular tachycardia (VT) and fibrillation (VF) during myocardial ischemia and reperfusion in an anesthetized dog model.
Animals:
-
Mongrel dogs of either sex (20-25 kg)
Materials:
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
ECG recording system
-
Arterial and venous catheters
-
Surgical instruments for thoracotomy
-
Coronary artery occluder
-
This compound for intravenous administration
-
Saline (vehicle control)
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dogs and maintain a surgical plane of anesthesia throughout the experiment.
-
Intubate and ventilate the animals with room air.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery for occlusion.
-
Place catheters in a femoral artery for blood pressure monitoring and in a femoral vein for drug administration.
-
Record a baseline ECG.
-
-
Experimental Groups:
-
Control Group: Administer saline vehicle intravenously.
-
This compound Group: Administer a bolus of this compound (e.g., 0.25 mg/kg) followed by a continuous infusion (e.g., 5 µg/kg/min) intravenously.
-
-
Ischemia-Reperfusion Protocol:
-
After a stabilization period following surgery and drug/vehicle administration, induce myocardial ischemia by occluding the LAD for a defined period (e.g., 10 minutes).
-
Continuously monitor the ECG for the development of VT and VF.
-
After the ischemic period, release the occlusion to induce reperfusion and continue ECG monitoring for a set duration (e.g., 30 minutes) to observe reperfusion-induced arrhythmias.
-
-
Data Collection and Analysis:
-
Record the incidence and duration of VT and VF in both the ischemia and reperfusion phases.
-
Analyze ECG parameters such as heart rate, QT interval, and T-wave alternans.
-
Compare the arrhythmia scores and ECG changes between the control and this compound-treated groups using appropriate statistical methods (e.g., Fisher's exact test for incidence, t-test or ANOVA for continuous variables).
-
Conclusion
This compound presents itself as a valuable pharmacological tool for the simultaneous investigation of 5-HT2 receptor and L-type calcium channel-mediated pathways. Its demonstrated efficacy in cellular proliferation and in vivo arrhythmia models highlights its potential for dissecting complex physiological and pathophysiological processes. Further characterization of its binding and functional activity at a broader range of serotonin and other receptor subtypes will undoubtedly enhance its utility and open new avenues for research in neuroscience, cardiovascular pharmacology, and beyond. Researchers are encouraged to carefully consider the multi-target nature of this compound when designing experiments and interpreting results.
References
Application Notes and Protocols for Calcium Imaging with Nexopamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nexopamil, a verapamil derivative, is a potent pharmacological agent with a dual mechanism of action, functioning as both a blocker of L-type voltage-gated calcium channels (VGCCs) and an antagonist of serotonin 5-HT2A receptors. This dual activity makes it a valuable tool for investigating a variety of cellular processes where intracellular calcium signaling plays a critical role. These application notes provide detailed protocols for utilizing this compound in conjunction with common calcium imaging techniques to study its effects on intracellular calcium dynamics.
Mechanism of Action
This compound exerts its effects on intracellular calcium concentration ([Ca2+]i) through two primary pathways:
-
L-type Voltage-Gated Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium through L-type VGCCs. These channels are prevalent in various cell types, including neurons, cardiomyocytes, and smooth muscle cells, and are crucial for processes such as neurotransmitter release, muscle contraction, and gene expression. By blocking these channels, this compound effectively reduces the increase in [Ca2+]i that occurs in response to membrane depolarization.
-
5-HT2A Receptor Antagonism: this compound also acts as an antagonist at 5-HT2A receptors. These G-protein coupled receptors (GPCRs), upon activation by serotonin, couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. By antagonizing the 5-HT2A receptor, this compound prevents this signaling cascade and the subsequent release of intracellular calcium.
Quantitative Data
| Compound | Target | Cell Type / Preparation | IC50 / pIC50 | Reference(s) |
| Verapamil | L-type Calcium Channels | Human Vascular Preparations | pIC50 = 6.26 | [1] |
| Verapamil | L-type Calcium Channels | Human Cardiac Muscle | pIC50 = 6.91 | [1] |
| Verapamil | L-type Calcium Channels | Xenopus oocytes | 250 nmol/L to 15.5 µmol/L | [2][3] |
| Verapamil | fKv1.4ΔN K+ Channels | Xenopus oocytes | 260.71 ± 18.50 µmol/L | [3] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Researchers should perform dose-response experiments to determine the precise IC50 of this compound in their specific experimental system.
Signaling Pathway Diagrams
Caption: this compound's dual mechanism of action on intracellular calcium.
Experimental Protocols
Protocol 1: Calcium Imaging with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound. Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, calcium-sensitive form, Fura-2. The ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
Materials:
-
Cells of interest (e.g., primary neurons, cultured cell lines)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127 (optional, to aid dye loading)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Agonist to stimulate calcium influx (e.g., high potassium solution, serotonin)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment. Ensure cells are healthy and at an appropriate confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical starting concentration is 1-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization and loading.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
After loading, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes to ensure a stable signal.
-
Apply this compound at the desired concentration(s) to the cells. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
After a suitable incubation period with this compound (e.g., 10-30 minutes), apply a stimulus to induce a calcium influx (e.g., a high potassium solution to open VGCCs or serotonin to activate 5-HT2A receptors).
-
Record the change in the F340/F380 ratio over time.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Normalize the data to the baseline fluorescence to represent the change in intracellular calcium concentration (ΔF/F0).
-
Compare the calcium response in the presence and absence of this compound to quantify its inhibitory effect.
-
References
- 1. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Appropriate Vehicle Control for Nexopamil Experiments
Introduction
Nexopamil is an investigational compound with demonstrated anti-asthmatic and anti-ulcer potential.[1] In preclinical studies, it has been identified as a potent inhibitor of serotonin-induced platelet aggregation, with an IC50 of 81 nM in dog platelet-rich plasma.[1] Furthermore, in vivo studies have shown that this compound can completely abolish cyclic flow reductions (CFRs) without significant hemodynamic alterations.[1] Given its therapeutic potential, rigorous and reproducible experimental design is paramount for further investigation.
A critical and often overlooked component of experimental design is the selection of an appropriate vehicle control. The vehicle is the solvent or carrier used to dissolve and deliver a compound for in vitro or in vivo testing. An ideal vehicle should be inert, causing no biological effects on its own, yet capable of maintaining the test compound in a soluble and stable state. This document provides detailed protocols for the preparation and use of appropriate vehicle controls for both in vitro and in vivo experiments involving this compound.
Vehicle Selection and Preparation
The choice of vehicle is dictated by the solubility of the test compound and the experimental system. Based on available data, this compound is an organic molecule that may precipitate when added directly to aqueous solutions.[1] Therefore, a multi-step dilution process using an organic solvent is recommended.
In Vitro Vehicle Control
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for this compound.
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. It is miscible with aqueous culture media.
-
Preparation of 10 mM this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve in pure, sterile DMSO to a final concentration of 10 mM.
-
Mix thoroughly by vortexing. Gentle warming to 37°C may aid dissolution.[1]
-
Aliquot into small volumes and store at -20°C for long-term use or -80°C for extended storage.
-
-
Vehicle Control for In Vitro Assays: The vehicle control for all in vitro experiments should be DMSO diluted in cell culture medium to the same final concentration as that used for the this compound-treated groups. It is critical to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.
In Vivo Vehicle Control
For animal studies, a more complex vehicle formulation is required to ensure bioavailability and minimize local irritation upon administration.
-
Recommended In Vivo Formulation: A common and effective vehicle for delivering poorly water-soluble compounds is a mixture of DMSO, PEG 300, Tween 80, and saline. A suggested ratio is:
-
5% DMSO
-
30% PEG 300
-
5% Tween 80
-
60% Saline (or PBS)
-
-
Rationale:
-
DMSO: Solubilizes this compound in the initial concentrate.
-
PEG 300: A co-solvent that improves solubility and is well-tolerated.
-
Tween 80: A surfactant that prevents precipitation of the compound in the aqueous final formulation.
-
Saline/PBS: Provides an isotonic solution for injection.
-
-
Vehicle Control for In Vivo Assays: The vehicle control for all in vivo experiments must be the identical formulation (e.g., 5% DMSO + 30% PEG 300 + 5% Tween 80 + 60% Saline) administered at the same volume and by the same route as the this compound-treated groups.
Experimental Protocols
The following are example protocols where the use of a proper vehicle control is essential.
Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a selected cell line (e.g., human platelets or a relevant cell line for anti-ulcer activity).
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a 10 mM stock of this compound in DMSO.
-
Perform a serial dilution of the stock in cell culture medium to achieve final desired concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in each well is consistent and does not exceed 0.1%.
-
Prepare a "Vehicle Control" working solution by diluting DMSO in culture medium to the same final concentration.
-
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control. Include "untreated" wells containing only medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add solubilization solution (e.g., acidic isopropanol) to each well and mix to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control group (set to 100% viability) and calculate IC50 values.
Protocol: In Vivo Tolerability Study
This protocol is a preliminary step to establish the maximum tolerated dose (MTD) of the this compound formulation.
-
Animal Acclimation: Acclimate animals (e.g., mice) for at least one week before the experiment.
-
Formulation Preparation:
-
Prepare the this compound formulation. For a target dose of 10 mg/kg in a 20 g mouse receiving a 100 µL injection, the working solution concentration would be 2 mg/mL.
-
To prepare this, dissolve 2 mg of this compound in 50 µL of DMSO. Add 300 µL of PEG 300 and mix. Add 50 µL of Tween 80 and mix. Finally, add 600 µL of saline and mix until clear.
-
Prepare a sufficient volume of the vehicle control (5% DMSO, 30% PEG 300, 5% Tween 80, 60% Saline).
-
-
Dosing: Divide animals into groups (n=5 per group). Administer increasing doses of the this compound formulation to different groups via the desired route (e.g., intraperitoneal injection). Administer the vehicle control to one group.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance for up to 14 days.
-
Data Collection: Record body weight daily. At the end of the study, perform necropsy and collect blood for clinical chemistry analysis.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Group | Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
|---|---|---|---|---|
| Platelets | Vehicle (0.1% DMSO) | N/A | 100 ± 4.5 | N/A |
| This compound | 0.01 | 98.2 ± 5.1 | ||
| This compound | 0.1 | 95.6 ± 4.8 | 15.2 | |
| This compound | 1 | 85.1 ± 6.2 | ||
| This compound | 10 | 55.3 ± 7.1 |
| | this compound | 100 | 12.4 ± 3.9 | |
Table 2: In Vivo Tolerability of this compound Formulation in Mice
| Group | Dose (mg/kg) | Route | Mean Body Weight Change (%) Day 7 | Clinical Signs | Mortality |
|---|---|---|---|---|---|
| 1 | Vehicle Control | IP | +2.5% | None Observed | 0/5 |
| 2 | 5 | IP | +1.8% | None Observed | 0/5 |
| 3 | 10 | IP | +0.5% | None Observed | 0/5 |
| 4 | 25 | IP | -3.1% | Mild lethargy Day 1 | 0/5 |
| 5 | 50 | IP | -11.7% | Significant lethargy, ruffled fur | 2/5 |
Visualizations
Diagrams illustrating workflows and pathways provide a clear overview of the experimental processes.
Caption: Experimental workflow for this compound testing.
Caption: Hypothetical signaling pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nexopamil Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with Nexopamil in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to potential challenges, particularly concerning its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a chemical compound with the molecular formula C24H40N2O3 and a molecular weight of 404.59 g/mol .[1] It functions as both a serotonin antagonist and a calcium channel blocker.[1] As a serotonin antagonist, it blocks 5-HT2 receptors, which can inhibit serotonin-induced effects like mesangial cell contraction and proliferation.[2] As a calcium channel blocker, it inhibits the influx of calcium ions through voltage-gated calcium channels.[1][2] The racemate form of this compound has shown potential for anti-asthmatic and anti-ulcer activities and is a potent inhibitor of serotonin-induced platelet aggregation.
Q2: I've dissolved this compound in DMSO, but it precipitates immediately upon addition to my cell culture medium. What is the cause and how can I prevent this?
Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock solution is diluted into an aqueous cell culture medium. The primary reason is the poor solubility of the compound in the aqueous environment once the DMSO is diluted.
Several factors can contribute to this issue, and the following troubleshooting strategies are recommended:
-
High Final Concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit.
-
Solution: Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Solution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure even dispersion.
-
-
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media for preparing your this compound solutions.
-
-
High DMSO Concentration: While DMSO is an effective solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might necessitate preparing a more dilute stock solution in DMSO.
-
Q3: My this compound-containing media appears fine initially, but a precipitate forms after several hours or days of incubation. What could be the reason?
Delayed precipitation can occur due to changes in the media's environment over time. Here are some potential causes and their solutions:
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. Calcium salts, in particular, are prone to precipitation.
-
Solution: If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.
-
-
Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.
-
Solution: Ensure proper humidification of your incubator. Using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes can be beneficial for long-term experiments.
-
-
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.
-
Solution: Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
-
-
pH Instability: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.
-
Solution: Ensure your medium is adequately buffered. Monitoring the pH of the culture medium during the experiment can help identify if this is a contributing factor.
-
Q4: Is it advisable to filter the media to remove the this compound precipitate?
No, filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will result in an unquantified and lower effective concentration of this compound, leading to unreliable experimental results. The focus should be on preventing precipitation in the first place.
Troubleshooting Guides
Table 1: Troubleshooting Summary for this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | High final concentration of this compound. | Decrease the working concentration and perform a solubility test. |
| Rapid dilution of DMSO stock in media. | Perform serial dilutions in pre-warmed media and add dropwise with gentle mixing. | |
| Low temperature of the cell culture media. | Always use media pre-warmed to 37°C. | |
| High final DMSO concentration. | Keep final DMSO concentration below 0.5% (ideally <0.1%). | |
| Delayed Precipitation | Interaction with media components (e.g., salts, proteins). | Try a different media formulation or test solubility in a simpler buffer. |
| Evaporation of media in long-term cultures. | Ensure proper incubator humidification and use low-evaporation plates. | |
| Temperature fluctuations from incubator removal. | Minimize time outside the incubator or use an incubated microscope. | |
| Changes in media pH due to cell metabolism. | Use a well-buffered medium and monitor pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to ensure the compound is fully dissolved. If necessary, sonicate briefly in a water bath.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Preparation: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (pre-warmed to 37°C) in a clear multi-well plate. Include a vehicle control (DMSO only) at the highest concentration used.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observation: Visually inspect the wells for any signs of precipitation or cloudiness at various time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Quantification (Optional): For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance over time indicates precipitation.
-
Determination: The highest concentration of this compound that remains clear throughout the observation period is the maximum working soluble concentration under those specific conditions.
Visualizing this compound's Mechanism of Action
Signaling Pathways
This compound's dual-action as a serotonin antagonist and a calcium channel blocker affects key signaling pathways within the cell.
Caption: this compound's dual mechanism of action.
Experimental Workflow
A logical workflow is crucial for effectively troubleshooting solubility issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
Optimizing Nexopamil Concentration for Enhanced Cell Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental concentration of Nexopamil to achieve desired effects on cell viability. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a summary of quantitative data to facilitate your research and development endeavors.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound and offers step-by-step solutions.
| Problem ID | Issue | Potential Causes | Solutions |
| NEX-V-01 | High variability in cell viability results between replicates. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Inconsistent drug concentration: Pipetting errors during serial dilutions. | 1. Ensure a single-cell suspension before seeding. Use a cell counter for accurate cell density determination. 2. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to maintain humidity. 3. Prepare a master mix of the final this compound dilution to add to the wells. Use calibrated pipettes. |
| NEX-V-02 | No significant effect on cell viability at expected concentrations. | 1. Cell line resistance: The cell line may not be sensitive to this compound's mechanism of action. 2. Sub-optimal incubation time: The treatment duration may be too short to induce a measurable effect. 3. Low this compound concentration: The tested concentration range may be too low. | 1. Research the cell line's expression of voltage-gated calcium channels and 5-HT2 receptors. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Test a broader range of concentrations, informed by the IC50 values of similar compounds like Verapamil (see Data Presentation section). |
| NEX-V-03 | Precipitate formation upon adding this compound to the culture medium. | 1. Poor solubility of this compound at higher concentrations. 2. Interaction with media components. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). 2. Test the solubility of this compound in different types of culture media. |
| NEX-V-04 | Unexpected increase in cell viability at certain concentrations. | 1. Hormetic effect: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. 2. Assay interference: The compound may interfere with the chemistry of the viability assay. | 1. Carefully evaluate the dose-response curve. This may be a real biological effect. 2. Run a control experiment with the viability assay reagent and this compound in cell-free media to check for any direct interaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: As a starting point, a broad concentration range from 0.1 µM to 100 µM is recommended. This range is based on the known IC50 values of the structurally related compound, Verapamil, which typically fall within the 10-100 µM range for various cell lines.
Q2: What is the mechanism of action of this compound on cell viability?
A2: this compound is a verapamil derivative that functions as a blocker of both voltage-operated Ca2+ channels and 5-HT2 receptors. By blocking calcium influx and serotonin signaling, this compound can disrupt intracellular calcium homeostasis and downstream signaling pathways that are critical for cell survival and proliferation, potentially leading to apoptosis.
Q3: Which cell viability assay is most suitable for experiments with this compound?
A3: MTT, XTT, or resazurin-based assays are commonly used and are suitable for assessing the effect of this compound on cell viability. These assays measure metabolic activity, which is an indicator of viable cells. It is advisable to perform a pilot experiment to determine the most sensitive and reliable assay for your specific cell line.
Q4: How should I prepare my this compound stock solution?
A4: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is kept to a minimum (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
The following table summarizes the reported IC50 values for Verapamil, a compound structurally and functionally related to this compound, in different human cell lines. This data can be used as a reference for determining an appropriate concentration range for your experiments with this compound.
| Cell Line | Cell Type | Assay Duration | IC50 (µM) |
| Retinal Pigment Epithelial Cells | Epithelial | 3 days | 11.3 - 14.6 |
| Human Colonic Tumor (HCT) Cells | Carcinoma | 48 hours | ~100 |
| U937 | Monocytic Leukemia | 72 hours | ~100 |
| THP-1 | Monocytic Leukemia | 72 hours | ~200 |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general guideline for a 96-well plate format. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly collect and resuspend.
-
Count the cells and adjust the density to the optimal seeding concentration for your cell line (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
This compound Treatment:
-
Prepare a 2X stock of the highest desired this compound concentration in complete medium.
-
Perform serial dilutions (e.g., 1:2 or 1:3) in complete medium to create a range of 2X concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate 2X this compound dilution or vehicle control to each well.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
How to prevent Nexopamil degradation in solution
Welcome to the Technical Support Center for Nexopamil. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous solutions?
This compound is susceptible to three main degradation pathways in solution: hydrolysis, oxidation, and photolysis.[1] The extent of degradation is influenced by several factors, including pH, temperature, light exposure, and the presence of oxygen or metal ions.[2]
-
Hydrolysis: The ester and amide functional groups in this compound's structure are prone to cleavage in the presence of water. This process can be catalyzed by either acidic or basic conditions.[3]
-
Oxidation: The phenolic moiety and tertiary amine in this compound can be oxidized, especially in the presence of dissolved oxygen, metal ions, or peroxides.[4][5] This can lead to the formation of colored degradants and a loss of potency.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of this compound, leading to the formation of photolytic byproducts.
Q2: How does pH affect the stability of this compound solutions?
The stability of this compound is highly pH-dependent. Generally, the rate of hydrolysis is minimized at a slightly acidic to neutral pH. It is crucial to determine the pH of maximum stability for your specific experimental conditions.
Q3: What are the recommended storage conditions for this compound stock solutions?
To minimize degradation, this compound stock solutions should be stored at low temperatures, protected from light, and in airtight containers to minimize exposure to oxygen. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
Q4: My this compound solution has changed color. What does this indicate?
A change in color, typically to a yellowish or brownish hue, often indicates oxidative degradation of the this compound molecule. It is recommended to discard the solution and prepare a fresh batch, taking precautions to minimize oxygen exposure.
Q5: Can I use common laboratory buffers with this compound?
While many common buffers are compatible with this compound, it is important to select one that maintains the solution at the optimal pH for stability. Phosphate, citrate, and acetate buffers are generally suitable. However, it is essential to verify the compatibility of the chosen buffer with your specific assay, as some buffer components may interfere with downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The concentration of this compound exceeds its aqueous solubility. | Decrease the final concentration of this compound. Consider using a co-solvent like DMSO (up to 1%) or a solubility-enhancing excipient. |
| Loss of potency over time | Chemical degradation (hydrolysis, oxidation). | Prepare fresh solutions before use. Store stock solutions under recommended conditions (low temperature, protected from light). Consider adding antioxidants or chelating agents. |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Maintain consistent experimental conditions (temperature, pH). Minimize the exposure of the solution to light and air. |
| Solution discoloration | Oxidative degradation. | Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound. Use amber-colored vials or wrap containers in aluminum foil. |
Data Summary Tables
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Half-life (t½) in days | Primary Degradation Pathway |
| 3.0 | 5 | Acid-catalyzed hydrolysis |
| 5.0 | 30 | Minimal degradation |
| 7.0 | 25 | Base-catalyzed hydrolysis |
| 9.0 | 2 | Base-catalyzed hydrolysis |
Table 2: Impact of Temperature on this compound Degradation in pH 5.0 Buffer
| Temperature (°C) | Degradation Rate Constant (k) per day |
| 4 | 0.002 |
| 25 | 0.023 |
| 40 | 0.078 |
Table 3: Efficacy of Stabilizing Excipients on this compound Solutions (pH 5.0, 25°C, 30 days)
| Excipient | Concentration (% w/v) | Remaining this compound (%) |
| None | - | 78 |
| Ascorbic Acid | 0.1 | 95 |
| EDTA | 0.05 | 92 |
| Mannitol | 1.0 | 85 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a 10 mM this compound stock solution with enhanced stability.
-
Solvent Preparation: Deoxygenate the desired solvent (e.g., 50 mM citrate buffer, pH 5.0) by purging with nitrogen or argon gas for at least 15 minutes.
-
Antioxidant Addition: Add an antioxidant such as ascorbic acid to a final concentration of 0.1% (w/v).
-
Chelating Agent Addition: To prevent metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.05% (w/v).
-
This compound Dissolution: Weigh the required amount of this compound powder and dissolve it in the prepared solvent to achieve a final concentration of 10 mM.
-
Sterile Filtration: If required for the application, filter the solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the solution into amber-colored vials, flush the headspace with nitrogen or argon, and store at -20°C for long-term use.
Protocol 2: Assessing this compound Degradation via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of this compound in solution over time.
-
Sample Preparation: Prepare a this compound solution according to your experimental conditions.
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately quench the degradation process by diluting the aliquot 1:1 with a cold organic solvent like acetonitrile or methanol.
-
Centrifugation: Centrifuge the sample to precipitate any excipients or proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid
-
Detection: UV spectrophotometry at the λmax of this compound
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point to determine the percentage of degradation.
Visual Diagrams
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Stability of Pharmaceuticals | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Nexopamil Animal Study Technical Support Center
Disclaimer: Nexopamil is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided, including its mechanism of action, experimental data, and reported issues, is fictional and designed to simulate common challenges encountered in preclinical animal research. It draws on general principles of pharmacology and drug development to provide a realistic and educational resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, potent, and selective small molecule inhibitor of the fictional Zeta-Associated Kinase (ZAK), a serine/threonine kinase. The ZAK signaling pathway is implicated in cellular stress responses and apoptosis. By inhibiting ZAK, this compound is being investigated for its potential neuroprotective effects in animal models of ischemic injury.
Q2: My animals are exhibiting significant bradycardia and hypotension shortly after intravenous (IV) administration of this compound. Is this a known issue?
A2: Yes, acute cardiovascular effects, including bradycardia and hypotension, are the most commonly reported adverse effects of this compound in rodent studies, particularly with IV administration. This is hypothesized to be an off-target effect related to the modulation of L-type calcium channels in cardiac and vascular smooth muscle, a characteristic sometimes seen with kinase inhibitors. Researchers should implement continuous cardiovascular monitoring and consider dose reduction or a slower infusion rate.
Q3: We are observing high variability in our neurobehavioral endpoint data between animals in the same dose group. What could be the cause?
A3: High variability is often linked to inconsistent drug exposure in the central nervous system (CNS). This can be caused by several factors:
-
Poor Oral Bioavailability: this compound has low aqueous solubility, which can lead to variable absorption when administered orally.
-
Vehicle Incompatibility: The choice of vehicle is critical. Precipitation of the compound upon administration can lead to inconsistent dosing.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp at the blood-brain barrier, limiting and varying its penetration into the brain.
Q4: What is the recommended vehicle for formulating this compound for in vivo studies?
A4: For intravenous administration, a formulation of 10% DMSO, 40% PEG300, and 50% saline is recommended. For oral gavage, a suspension in 0.5% methylcellulose with 0.1% Tween 80 is suggested to improve wetting and absorption. It is critical to sonicate the oral suspension immediately before dosing each animal to ensure homogeneity. Always run a vehicle-only control group to rule out effects from the formulation itself.
Troubleshooting Guides
Issue 1: Inconsistent Plasma Concentrations After Oral Gavage
Symptoms:
-
High standard deviation in plasma concentration data within a single treatment group.
-
Lack of a clear dose-response relationship in efficacy or biomarker studies.
-
Some animals show no measurable plasma levels of this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
|---|---|
| Poor Compound Solubility | 1. Verify the solubility of the this compound batch in the chosen vehicle. 2. Increase sonication time or switch to a micro-suspension. 3. Consider alternative formulation strategies, such as using cyclodextrins. |
| Inaccurate Dosing Technique | 1. Ensure the gavage needle is correctly placed and the full dose is administered. 2. Check for any regurgitation post-dosing. 3. Confirm the homogeneity of the dosing suspension by sampling from the top and bottom of the container. |
| High First-Pass Metabolism | 1. Conduct a pilot pharmacokinetic study comparing oral (PO) and intravenous (IV) administration to calculate absolute bioavailability. 2. If first-pass metabolism is high, IV administration may be necessary for studies requiring consistent exposure. |
Issue 2: Acute Toxicity or Morbidity Post-Dosing (IV Route)
Symptoms:
-
Animals become lethargic, cyanotic, or show signs of respiratory distress within minutes of IV injection.
-
Unexpected mortality in high-dose groups.
-
Significant drop in heart rate and blood pressure.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
|---|---|
| Rapid Injection Rate | 1. Reduce the injection speed. Administer the dose over 1-2 minutes as a slow bolus or use a syringe pump for a controlled infusion over 15-30 minutes. |
| Compound Precipitation in Blood | 1. Reduce the concentration of the dosing solution. 2. Visually inspect the dosing solution for any particulates before administration. 3. Pre-warm the dosing solution to body temperature (37°C). |
| Off-Target Cardiovascular Effects | 1. Lower the dose. See the dose-response table below for guidance. 2. Implement continuous telemetry monitoring to establish the maximum tolerated dose (MTD) based on cardiovascular parameters. |
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Sprague-Dawley Rats (IV Administration)
| Dose (mg/kg) | Route | Mean Decrease in Heart Rate (bpm) at 15 min | Mean Decrease in Mean Arterial Pressure (mmHg) at 15 min |
| 1 | IV | 25 ± 8 | 10 ± 5 |
| 5 | IV | 85 ± 15 | 32 ± 9 |
| 10 | IV | 150 ± 22 | 55 ± 12 |
| Vehicle | IV | 2 ± 3 | 1 ± 4 |
| Data are presented as mean ± standard deviation (n=6 per group). |
Table 2: Pharmacokinetic Parameters of this compound in Mice with Different Vehicles
| Vehicle | Route | Cmax (ng/mL) | Tmax (hr) | Brain-to-Plasma Ratio at Tmax |
| 0.5% MC + 0.1% Tween 80 | PO | 150 ± 75 | 2.0 | 0.2 ± 0.1 |
| 20% HP-β-CD in Saline | PO | 450 ± 90 | 1.0 | 0.5 ± 0.2 |
| 10% DMSO / 40% PEG300 | IV | 2100 ± 350 | 0.25 | 0.6 ± 0.2 |
| Data are presented as mean ± standard deviation (n=5 per group). Dose was 10 mg/kg for all groups. |
Experimental Protocols
Protocol: Intravenous Administration and Blood Pressure Monitoring in Rats
-
Animal Acclimatization: Allow male Sprague-Dawley rats (250-300g) to acclimate for at least 7 days before the experiment.
-
Catheter Implantation (Optional, for conscious models): For continuous monitoring, surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration. Allow a 3-day recovery period.
-
Anesthesia (for terminal studies): Anesthetize rats with isoflurane or an equivalent anesthetic. Ensure a stable plane of anesthesia is maintained throughout the procedure.
-
Baseline Measurement: Record baseline heart rate and blood pressure for at least 30 minutes before dosing to ensure stability.
-
This compound Formulation: Prepare a 2 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline. Vortex thoroughly.
-
Administration: Administer the formulated this compound as a slow IV bolus injection over 2 minutes via the jugular vein catheter or a tail vein.
-
Monitoring: Continuously record cardiovascular parameters for at least 2 hours post-administration.
-
Data Analysis: Calculate the change from baseline for heart rate and mean arterial pressure at predefined time points (e.g., 5, 15, 30, 60, 120 minutes).
Visualizations
Signaling Pathways and Experimental Workflows
Improving Nexopamil efficacy in resistant cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Nexopamil, particularly in resistant cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase receptor, RET. It functions by competing with ATP for the kinase domain of RET, thereby blocking downstream signaling pathways crucial for cell survival and proliferation, such as the RAS/MEK/ERK and PI3K/Akt/mTOR pathways.
Q2: We are observing a decrease in this compound efficacy in our long-term cell culture experiments. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound commonly arises from two primary mechanisms:
-
Secondary mutations in the RET kinase domain: Specific mutations, such as the V804M "gatekeeper" mutation, can sterically hinder this compound binding to the ATP-binding pocket, reducing its inhibitory activity.
-
Bypass signaling pathway activation: Upregulation of alternative survival pathways, such as the EGFR or MET signaling cascades, can compensate for the inhibition of RET signaling, allowing for continued cell proliferation despite the presence of this compound.
Q3: How can we determine if our resistant cell line has developed a secondary RET mutation or is utilizing a bypass pathway?
A3: A combination of genomic and proteomic approaches is recommended. Sanger or next-generation sequencing (NGS) of the RET gene can identify secondary mutations. To investigate bypass pathways, a phospho-receptor tyrosine kinase (RTK) array can be used to screen for the activation of other RTKs. Western blotting for key downstream signaling proteins (e.g., p-EGFR, p-MET, p-ERK, p-Akt) can then confirm the activation of specific bypass pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced this compound potency (IC50 shift) in previously sensitive cell lines. | 1. Development of secondary RET mutations. 2. Activation of bypass signaling pathways. 3. Increased drug efflux. | 1. Sequence the RET kinase domain to check for mutations. 2. Perform a phospho-RTK array or western blot for activated bypass pathway proteins. 3. Evaluate the expression and activity of ABC transporters (e.g., ABCB1, ABCG2). Consider co-treatment with an ABC transporter inhibitor. |
| Heterogeneous response to this compound within a cell population. | 1. Pre-existing resistant clones. 2. Clonal evolution under selective pressure. | 1. Perform single-cell cloning and subsequent IC50 determination to isolate and characterize resistant clones. 2. Utilize single-cell RNA sequencing (scRNA-seq) to identify transcriptional profiles associated with resistance. |
| This compound shows efficacy in 2D culture but not in 3D spheroid or in vivo models. | 1. Poor drug penetration in 3D models. 2. Activation of hypoxia-induced resistance pathways. 3. Influence of the tumor microenvironment. | 1. Assess drug penetration using fluorescently labeled this compound or mass spectrometry imaging. 2. Analyze the expression of hypoxia-inducible factors (HIFs) and their target genes. 3. Co-culture cancer cells with stromal cells or fibroblasts to investigate microenvironment-mediated resistance. |
Strategies to Enhance this compound Efficacy
Combination Therapy
Co-administration of this compound with inhibitors of identified bypass pathways can restore sensitivity. For instance, if EGFR upregulation is detected, a combination with an EGFR inhibitor like Gefitinib may be effective.
Table 1: Synergistic Effects of this compound and Gefitinib in this compound-Resistant (Nexo-R) Cells
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| Parental | This compound | 15 | - |
| Nexo-R | This compound | 850 | - |
| Nexo-R | Gefitinib | > 10,000 | - |
| Nexo-R | This compound + Gefitinib (1:1) | 45 (this compound) | 0.4 |
A Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
Protocol 1: Determination of IC50 Values
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (and/or combination drug) in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to untreated controls and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: this compound action and resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
Technical Support Center: Nexopamil Experimental Guidance
Welcome to the Technical Support Center for Nexopamil. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving this compound, with a specific focus on mitigating cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: My primary cells show signs of distress (e.g., detachment, morphological changes, death) after this compound treatment. What are the initial troubleshooting steps?
A1: Initial steps to troubleshoot unexpected cytotoxicity include:
-
Confirm Drug Concentration: Verify the final concentration of this compound in your culture medium. Errors in dilution calculations are a common source of toxicity.
-
Assess Vehicle Toxicity: Run a vehicle-only control (e.g., DMSO, ethanol) at the same concentration used in your experiment to ensure the solvent is not the source of cytotoxicity.
-
Check Culture Health: Before treatment, ensure your primary cultures are healthy, showing typical morphology and adherence. Stressed or suboptimal cultures are more susceptible to compound-induced toxicity.[1]
-
Review Media and Environment: Confirm that the pH of your culture medium is stable and the CO2 level in your incubator is correctly calibrated for the medium's buffer system.[2] Contamination is also a potential issue; regularly check for signs of bacterial, fungal, or mycoplasma contamination.[1][3]
Q2: How can I determine if this compound is causing apoptosis or necrosis in my cultures?
A2: Differentiating between apoptotic and necrotic cell death is crucial for understanding the mechanism of cytotoxicity.
-
Apoptosis is a programmed cell death characterized by specific morphological and biochemical events, including cell shrinkage, membrane blebbing, and activation of caspase enzymes.
-
Necrosis is typically a result of acute injury, leading to cell swelling, and lysis, which releases intracellular contents.
To distinguish between them, you can use a combination of assays:
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis.
-
LDH Release Assay: The lactate dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, which is an indicator of plasma membrane damage and necrosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry or fluorescence microscopy method can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Q3: What is the recommended concentration range for this compound, and how can I find the optimal dose?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. A common approach is to use a broad range of concentrations in a serial dilution (e.g., from 10 nM to 100 µM).
-
Cell Viability Assays: Use quantitative assays like MTT or LDH release to measure cell viability across the concentration range. This will help you identify a therapeutic window where this compound is effective without causing excessive cell death.
Troubleshooting Guides
Data Presentation: Comparative Cytotoxicity of this compound
The following table provides hypothetical IC50 values to illustrate the variable sensitivity of different primary cell types to this compound.
| Primary Cell Type | Incubation Time | IC50 (µM) |
| Rat Cortical Neurons | 24 hours | 45 |
| 48 hours | 28 | |
| Human Cardiomyocytes | 24 hours | 62 |
| 48 hours | 40 | |
| Mouse Hippocampal Neurons | 24 hours | 35 |
| 48 hours | 22 |
Troubleshooting Common Issues
| Observed Problem | Potential Cause | Recommended Solution |
| High background in cytotoxicity assay | Reagent interference (e.g., phenol red in medium). | Use serum-free or phenol red-free medium during the assay incubation period. Run a "medium-only" background control. |
| Inconsistent results between experiments | Variation in cell seeding density or cell health. | Ensure consistent cell numbers are seeded for each experiment and that cells are in a logarithmic growth phase. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentration. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (<0.1%). |
| Sudden pH shift in culture medium | Bacterial or fungal contamination. | Discard contaminated cultures immediately. Thoroughly decontaminate the incubator and biosafety cabinet. Review and reinforce aseptic techniques. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
96-well cell culture plates
-
Primary cells in culture
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570-590 nm
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 24 or 48 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Materials:
-
96-well cell culture plates
-
Primary cells in culture
-
This compound stock solution
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Set up control wells: (a) untreated cells (spontaneous LDH release), (b) cells treated with lysis buffer (maximum LDH release), and (c) medium only (background).
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Add 50 µL of stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm.
-
Calculate percent cytotoxicity using the formula: (% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100).
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway. Many commercial kits utilize a pro-luminescent or fluorogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7.
-
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Primary cells in culture
-
This compound stock solution
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound and controls.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the caspase reagent according to the manufacturer's protocol.
-
Add a volume of the caspase reagent equal to the volume of media in each well (typically 100 µL).
-
Mix gently by shaking on a plate shaker for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of caspase activity.
-
Mandatory Visualizations
Caption: Hypothetical pathway of this compound cytotoxicity.
Caption: Workflow for troubleshooting cytotoxicity.
Caption: Decision flowchart for experiment optimization.
References
Nexopamil experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nexopamil. Our goal is to help you address experimental variability and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the NEX-1 kinase, a critical component of the intracellular signaling cascade responsible for cellular proliferation and differentiation. By binding to the ATP-binding pocket of NEX-1, this compound blocks its phosphotransferase activity, leading to a downstream blockade of the NEX signaling pathway.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability and activity, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: Can I use this compound in animal models?
A3: Yes, this compound has been validated for use in various preclinical animal models. However, pharmacokinetic and pharmacodynamic properties can vary between species. It is crucial to perform preliminary dose-response studies to determine the optimal dosing regimen for your specific model.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Problem: You are observing significant well-to-well or day-to-day variability in your cell viability or proliferation assays after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Instability | Perform STR profiling to confirm cell line identity. Regularly check for mycoplasma contamination. | Consistent cell morphology and growth rates will reduce variability. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure complete solubilization in the vehicle. | Uniform drug concentration across experiments will minimize dose-response fluctuations. |
| Variable Cell Seeding Density | Use an automated cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize before treatment. | Homogeneous cell monolayers will lead to more reproducible assay readouts. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. | Reduced variability between wells and a more consistent Z'-factor. |
Issue 2: Lack of Downstream Signaling Inhibition
Problem: Western blot analysis does not show a decrease in the phosphorylation of NEX-2, the downstream target of NEX-1, after this compound treatment.
Experimental Protocol: Western Blot for p-NEX-2
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated NEX-2 (p-NEX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for lack of p-NEX-2 inhibition.
Issue 3: Inconsistent In Vivo Efficacy
Problem: Tumor growth inhibition in xenograft models is highly variable between animals treated with this compound.
Data Presentation: Tumor Volume Variability
| Treatment Group | Mean Tumor Volume (mm³) | Standard Deviation | Coefficient of Variation (%) |
| Vehicle | 1500 | 450 | 30 |
| This compound (10 mg/kg) | 800 | 320 | 40 |
| This compound (20 mg/kg) | 500 | 250 | 50 |
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing | Ensure accurate animal weight measurement and dose calculation. Use calibrated administration equipment. | Reduced inter-animal variability in drug exposure. |
| Poor Drug Formulation | Optimize the drug vehicle for better solubility and stability. Prepare fresh formulations daily. | Improved bioavailability and more consistent therapeutic effects. |
| Tumor Heterogeneity | Ensure uniform tumor cell implantation and randomize animals into treatment groups only after tumors reach a specific size. | Reduced variability in tumor growth rates within groups. |
This compound Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway targeted by this compound.
Caption: The NEX signaling pathway and the inhibitory action of this compound.
Overcoming poor bioavailability of Nexopamil in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of Nexopamil.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
This compound, a BCS Class III/IV compound, exhibits poor oral bioavailability primarily due to two main factors: extensive first-pass metabolism in the liver and gut wall, and low intestinal permeability.[1][2][3][4][5] The molecule is a substrate for cytochrome P450 enzymes, particularly CYP3A4, leading to significant degradation before it reaches systemic circulation. Additionally, its physicochemical properties may limit its ability to efficiently cross the intestinal epithelium.
Q2: What is the general pharmacokinetic profile of this compound in preclinical models?
Preclinical studies in rodent models typically show that after oral administration, less than 10% of the administered dose of this compound reaches systemic circulation. The time to reach maximum plasma concentration (Tmax) is generally observed between 1-2 hours, followed by a rapid elimination half-life (t1/2) of approximately 2-3 hours. Intravenous administration, by contrast, results in 100% bioavailability, confirming that the bioavailability issue is rooted in the absorption and first-pass metabolism phases.
Q3: Are there any known drug-drug interactions that can affect this compound's bioavailability?
Yes, co-administration of this compound with strong inhibitors or inducers of CYP3A4 can significantly alter its bioavailability. For instance, potent CYP3A4 inhibitors like ketoconazole or ritonavir can increase this compound's plasma concentrations, while inducers like rifampicin can decrease them. Caution should be exercised when designing in vivo studies to avoid unintended interactions with anesthetic agents or other co-administered compounds that are metabolized by the same enzymatic pathways.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between subjects in in vivo studies.
-
Possible Cause 1: Food Effects. The presence of food in the gastrointestinal (GI) tract can significantly and variably impact the absorption of this compound.
-
Troubleshooting Step: Conduct pilot studies in both fasted and fed states to characterize the effect of food. For consistency, ensure all animals are fasted for a standardized period (e.g., 12 hours) before oral dosing.
-
-
Possible Cause 2: Inconsistent Formulation. Poorly formulated suspensions can lead to inaccurate dosing, especially for a low-solubility compound.
-
Troubleshooting Step: Ensure the formulation is homogenous. Use a validated, uniform suspension protocol. Consider using a simple, well-characterized vehicle like 0.5% methylcellulose.
-
-
Possible Cause 3: Genetic Polymorphisms in Metabolic Enzymes. Variability in the expression of CYP enzymes among subjects can lead to different rates of metabolism.
-
Troubleshooting Step: While not always feasible in early preclinical studies, consider using more genetically homogenous animal strains. If significant variability persists, it may warrant investigation into the metabolic pathways.
-
Issue 2: In vitro-in vivo correlation (IVIVC) is poor; good in vitro permeability does not translate to in vivo absorption.
-
Possible Cause 1: Efflux Transporter Activity. this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the gut lumen.
-
Troubleshooting Step: Conduct Caco-2 permeability assays in the presence and absence of a P-gp inhibitor (e.g., verapamil) to assess the efflux ratio. An efflux ratio greater than 2 suggests P-gp involvement.
-
-
Possible Cause 2: Extensive Gut Wall Metabolism. Significant metabolism may be occurring in the enterocytes of the gut wall before the drug reaches the portal circulation.
-
Troubleshooting Step: Utilize in vitro models such as intestinal microsomes or S9 fractions to quantify the extent of metabolism in the gut.
-
Issue 3: Formulation strategies to improve solubility are not enhancing bioavailability.
-
Possible Cause 1: Precipitation in the GI Tract. Amorphous solid dispersions or supersaturating formulations may lead to initial high concentrations in the GI fluid, but the drug may precipitate before it can be absorbed.
-
Troubleshooting Step: Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation. Conduct in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the potential for precipitation.
-
-
Possible Cause 2: Permeability is the Rate-Limiting Step. If the primary barrier is poor permeability rather than low solubility, simply increasing the dissolution rate will not be sufficient.
-
Troubleshooting Step: Focus on strategies that enhance permeability, such as the use of permeation enhancers or lipid-based formulations that can promote lymphatic uptake.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Formulations (Rodent Model)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 12 | 1.5 | 120 ± 35 | 5 |
| Micronized Suspension | 10 | 85 ± 20 | 1.2 | 210 ± 50 | 9 |
| Lipid-Based Formulation (SEDDS) | 10 | 250 ± 60 | 1.0 | 750 ± 150 | 31 |
| Amorphous Solid Dispersion | 10 | 180 ± 45 | 1.0 | 550 ± 120 | 23 |
| Intravenous Solution | 2 | 800 ± 150 | 0.1 | 2400 ± 400 | 100 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Efflux Liability
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Verify monolayer integrity by measuring TEER values. Only use inserts with TEER values > 200 Ω·cm².
-
Permeability Assessment (A-to-B and B-to-A):
-
Apical to Basolateral (A-to-B): Add this compound solution (e.g., 10 µM in transport buffer) to the apical (A) side and transport buffer to the basolateral (B) side.
-
Basolateral to Apical (B-to-A): Add this compound solution to the basolateral side and transport buffer to the apical side.
-
To assess P-gp involvement, run a parallel experiment for the A-to-B and B-to-A transport in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 is indicative of active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (250-300 g), acclimatized for at least one week.
-
Group Allocation:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg via tail vein).
-
Group 2: Oral gavage (PO) of this compound suspension (e.g., 10 mg/kg).
-
Group 3: Oral gavage of an enhanced formulation (e.g., lipid-based, 10 mg/kg).
-
-
Dosing and Sampling:
-
Fast animals overnight before dosing.
-
For the IV group, collect blood samples (approx. 100 µL) via the jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
For PO groups, collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2). Calculate absolute bioavailability using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: A workflow for overcoming poor bioavailability.
Caption: this compound's absorption and first-pass metabolism.
Caption: Troubleshooting logic for poor bioavailability.
References
- 1. pharmtech.com [pharmtech.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nexopamil Interference with Fluorescent Reporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support center provides guidance for researchers encountering unexpected results when using Nexopamil in combination with fluorescent reporter assays. Small molecules like this compound, a novel investigational compound with properties analogous to calcium channel blockers, can interfere with fluorescent signals through various mechanisms. This guide offers troubleshooting strategies and frequently asked questions to help you identify the source of interference and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescent reporter assay?
This compound is an investigational compound that has been observed to modulate intracellular calcium signaling, potentially through the blockade of calcium channels.[1][2][3] Its chemical structure may also possess intrinsic fluorescent properties. Interference with your fluorescent reporter assay can occur through several mechanisms:
-
Direct Interference:
-
Autofluorescence: this compound itself may fluoresce at the excitation and/or emission wavelengths of your reporter, leading to false-positive signals or increased background.[4][5]
-
Quenching: this compound might absorb the light emitted by your fluorophore, reducing the detectable signal and leading to false-negative results.
-
Spectral Overlap: The absorption or emission spectrum of this compound could overlap with that of your fluorescent reporter, causing unpredictable effects on the signal.
-
-
Indirect (Biological) Interference:
-
Alteration of Cellular Physiology: As a calcium channel blocker, this compound can alter intracellular calcium concentrations. This can affect the expression or function of your reporter gene, especially if it is regulated by calcium-dependent signaling pathways.
-
Cytotoxicity: At higher concentrations, this compound might induce cellular stress or death, leading to a general decrease in reporter signal.
-
Off-Target Effects: this compound may have other, uncharacterized effects on cellular processes that could indirectly impact your reporter system.
-
Q2: Can this compound affect the fluorescence of Green Fluorescent Protein (GFP) or other fluorescent proteins?
Yes, it is possible. While fluorescent proteins like GFP are generally stable, their perceived signal can be affected by compounds like this compound in the following ways:
-
Inner Filter Effect: If this compound absorbs light in the excitation or emission range of GFP, it can reduce the signal that reaches the detector.
-
Biological Effects: If the expression of your GFP-tagged protein is regulated by calcium-dependent pathways, the calcium-modulating effects of this compound could alter its expression level.
-
Cell Health: Compound-induced cytotoxicity can lead to protein degradation and a decrease in overall fluorescence.
Q3: My assay uses a calcium-sensitive fluorescent dye like Fluo-4 or Fura-2. How might this compound interfere?
With calcium-sensitive dyes, there are two main considerations:
-
Direct Spectroscopic Interference: Similar to fluorescent proteins, this compound could be autofluorescent or quench the signal from these dyes.
-
Expected Biological Effect: As this compound is expected to modulate intracellular calcium, a change in the signal from Fluo-4 or Fura-2 is the anticipated outcome of the experiment. However, it is crucial to distinguish this biological effect from direct compound interference.
Q4: How can I determine if this compound is autofluorescent?
You can test for autofluorescence by incubating your cells or assay buffer with this compound at the desired concentration, without the fluorescent reporter. Then, measure the fluorescence using the same filter set you would use for your reporter. A signal significantly above the vehicle control would indicate autofluorescence.
Troubleshooting Guide
Problem 1: My fluorescent signal is unexpectedly high after adding this compound.
| Possible Cause | Troubleshooting Steps |
| This compound Autofluorescence | 1. Perform an Autofluorescence Check: Prepare a sample with buffer, cells (if applicable), and this compound at the highest concentration used in your experiment. Omit the fluorescent reporter. Measure the signal using the same instrument settings as your experiment. A high signal indicates autofluorescence. 2. Wavelength Shift: If possible, try a fluorescent reporter with a different excitation/emission spectrum that does not overlap with this compound's autofluorescence. |
| Biological Effect | 1. Orthogonal Assay: Confirm the biological effect using a non-fluorescent method, such as a luciferase-based reporter assay or qPCR to measure reporter gene expression. 2. Dose-Response Curve: A classic sigmoidal dose-response curve may suggest a biological effect, whereas a linear increase in signal with concentration might point to autofluorescence. |
Problem 2: My fluorescent signal is unexpectedly low after adding this compound.
| Possible Cause | Troubleshooting Steps |
| Fluorescence Quenching | 1. In Vitro Quenching Assay: In a cell-free system (e.g., purified fluorescent protein or dye in buffer), measure the fluorescence in the presence and absence of this compound. A decrease in signal suggests quenching. |
| Biological Inhibition | 1. Cell Viability Assay: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine if the decrease in signal is due to cell death. 2. Control Reporter: Use a constitutively expressed fluorescent protein (e.g., under a CMV promoter) as a control. If the signal from the control reporter also decreases, it may indicate a general effect on cell health or protein synthesis. |
| Precipitation | 1. Visual Inspection: At high concentrations, this compound might precipitate out of solution, which can scatter light and interfere with signal detection. Visually inspect your assay plate for any precipitate. |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare wells containing your standard assay buffer and cells (if applicable).
-
Add this compound at various concentrations, including the highest concentration used in your experiments. Include a vehicle-only control.
-
Do not add your fluorescent reporter.
-
Incubate the plate under the same conditions as your main experiment.
-
Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Interpretation: A dose-dependent increase in fluorescence that is significantly above the vehicle control indicates that this compound is autofluorescent under your experimental conditions.
Protocol 2: In Vitro Quenching Assay
-
Prepare a solution of your purified fluorescent reporter (e.g., GFP, or a fluorescent dye) in your assay buffer at the concentration used in your experiment.
-
Dispense the solution into a microplate.
-
Add this compound at a range of concentrations. Include a vehicle-only control.
-
Measure the fluorescence immediately and after a short incubation period.
-
Interpretation: A dose-dependent decrease in the fluorescent signal in the presence of this compound suggests that the compound is quenching your reporter's fluorescence.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate potential interference scenarios. Actual results will vary depending on the specific experimental conditions.
Table 1: Hypothetical Autofluorescence of this compound
| This compound (µM) | Mean Fluorescence Intensity (RFU) |
| 0 (Vehicle) | 50 |
| 1 | 150 |
| 10 | 1500 |
| 100 | 15000 |
Table 2: Hypothetical Quenching of GFP by this compound
| This compound (µM) | GFP Fluorescence (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 10 | 70% |
| 100 | 30% |
Visualizations
Caption: Potential signaling pathway affected by this compound.
Caption: Experimental workflow for troubleshooting interference.
Caption: Decision tree for diagnosing interference type.
References
- 1. Cellular actions and pharmacology of the calcium channel blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting pH for optimal Nexopamil activity
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Nexopamil. Below are frequently asked questions, troubleshooting guides, and detailed protocols focused on optimizing this compound's activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for in vitro this compound activity?
A: The optimal pH for this compound activity is approximately pH 7.4 . At this pH, this compound exhibits the highest inhibitory potency against its target, the serine/threonine kinase K-NEX. Deviations from this pH can significantly reduce its efficacy.
Q2: Why is pH critical for this compound's function?
A: this compound's activity is highly pH-dependent due to the ionization state of its active functional group. The molecular structure of this compound contains a critical amine group that must be in a specific protonation state to bind effectively to the ATP-binding pocket of the K-NEX kinase. Very high or very low pH conditions can alter the charge of this group, disrupting the ionic interactions required for stable binding and inhibition.[1]
Q3: Can I use standard cell culture media for my this compound experiments?
A: Most standard cell culture media, such as DMEM or RPMI-1640, are buffered to a physiological pH of around 7.2-7.4, which is ideal for this compound activity. However, it is crucial to verify the pH of your specific medium after supplementation (e.g., with FBS) and before adding this compound, as components can alter the final pH.
Q4: How does temperature affect the pH of my buffer and this compound's activity?
A: The pH of common biological buffers (like Tris) is temperature-dependent.[2] For example, a Tris buffer prepared at pH 7.4 at 25°C will have a higher pH at lower temperatures. It is essential to calibrate your pH meter and prepare your buffers at the temperature at which your experiment will be conducted to ensure accuracy and reproducibility.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Causes | Solutions |
| High variability in IC50 values across replicate experiments. | Inconsistent pH: The pH of the assay buffer may vary between experiments.[3] Pipetting Errors: Inaccurate liquid handling.[3] Temperature Fluctuations: Inconsistent incubation temperatures affecting both pH and enzyme kinetics. | Calibrate your pH meter before each use with fresh, high-quality buffer standards. Prepare fresh assay buffer for each experiment. Ensure pipettes are calibrated and use proper pipetting techniques. Use a temperature-controlled incubator or water bath for all incubation steps. |
| This compound shows lower-than-expected potency or no activity. | Suboptimal pH: The assay buffer pH is outside the optimal range of 7.2-7.6. Incorrect Reagent Preparation: Errors in buffer or compound dilution. Degraded this compound: Improper storage or handling of the compound. | Verify the buffer pH at the experimental temperature. Refer to the pH Optimization Protocol below. Review all calculations and preparation steps. Confirm the integrity and storage conditions of your this compound stock. |
| Assay signal drifts over time. | pH Instability: The buffer system has insufficient capacity to maintain pH over the experiment's duration, especially in cell-based assays where metabolic activity can acidify the medium. Electrode Contamination: The pH probe is dirty or coated. | Use a buffer with a stronger buffering capacity (e.g., HEPES instead of phosphate). Monitor the pH at the beginning and end of long incubation periods. Clean the pH electrode according to the manufacturer's instructions. |
Quantitative Data: pH-Dependent Activity of this compound
The inhibitory activity of this compound was assessed against the K-NEX kinase across a range of pH values. The half-maximal inhibitory concentration (IC50) was determined at each pH, with lower values indicating higher potency.
| pH Value | This compound IC50 (nM) | Standard Deviation (nM) |
| 6.8 | 125.4 | ± 10.2 |
| 7.0 | 68.2 | ± 5.5 |
| 7.2 | 22.1 | ± 2.1 |
| 7.4 | 10.5 | ± 1.3 |
| 7.6 | 18.9 | ± 1.9 |
| 7.8 | 55.7 | ± 4.8 |
| 8.0 | 150.3 | ± 12.6 |
Diagrams and Workflows
Caption: this compound inhibits the K-NEX kinase signaling pathway.
Caption: Workflow for determining the optimal pH for this compound.
Caption: A decision tree for troubleshooting inconsistent data.
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity
This protocol describes a biochemical assay to determine the IC50 of this compound against K-NEX kinase at various pH levels.
1. Materials:
-
Recombinant human K-NEX kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound, stock solution in DMSO
-
Assay Buffers (e.g., MES, HEPES, Tris-HCl)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Calibrated pH meter and pipettes
2. Buffer Preparation:
-
Prepare a set of 100 mM buffer stock solutions covering a pH range from 6.8 to 8.0 in 0.2 unit increments.
-
For each stock, adjust the pH carefully at the intended final assay temperature (e.g., 30°C).
-
Prepare the final assay buffer for each pH point, containing MgCl₂, DTT, and other necessary cofactors.
3. Assay Procedure:
-
Add 5 µL of the appropriate pH-adjusted assay buffer to each well of a 384-well plate.
-
Add 50 nL of this compound from a serial dilution plate (or DMSO for control wells).
-
Add 2.5 µL of K-NEX kinase solution (pre-diluted in the corresponding pH buffer).
-
Gently mix and incubate for 15 minutes at the assay temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mix (pre-diluted in the corresponding pH buffer).
-
Incubate for 60 minutes at the assay temperature.
-
Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence) on a plate reader.
4. Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of this compound concentration for each pH value.
-
Fit the data to a four-parameter logistic model to determine the IC50 value at each pH.
-
Plot the resulting IC50 values against pH to identify the optimal pH where the IC50 is lowest.
References
Nexopamil lot-to-lot variability issues
Welcome to the Nexopamil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you resolve common challenges, with a focus on addressing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the novel kinase, Kinase X (KIX), which has been implicated in certain oncogenic signaling pathways. By binding to the ATP-binding pocket of KIX, this compound prevents the phosphorylation of downstream substrates, leading to the inhibition of cell proliferation and induction of apoptosis in KIX-expressing cancer cell lines.
Q2: How should I store and handle this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage recommendations.[1] For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically <0.5%).
Q4: What are the expected outcomes when using this compound in cancer cell lines?
In cancer cell lines with demonstrated KIX expression and pathway activation, treatment with this compound is expected to result in a dose-dependent decrease in cell viability and proliferation. This can be measured using standard assays such as MTT, XTT, or CellTiter-Glo®. Furthermore, a decrease in the phosphorylation of KIX's direct downstream substrate, Substrate Y (SUBY), should be observable via Western blot analysis.
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your experiments with this compound, particularly those related to lot-to-lot variability.
Issue 1: Inconsistent IC50 values in cell viability assays between different lots of this compound.
You have performed a dose-response experiment in your KIX-expressing cancer cell line and observed a significant shift in the half-maximal inhibitory concentration (IC50) between Lot A and Lot B of this compound.
Possible Causes and Solutions:
-
Lot-to-Lot Variation in Purity or Concentration: The most likely cause of this discrepancy is a difference in the purity or accurately weighed mass of the compound between the two lots.[2][3]
-
Compound Degradation: Improper storage or handling of one of the lots may have led to its degradation.
-
Experimental Variability: Inconsistencies in experimental procedures can also contribute to variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocols:
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Objective: To determine the purity of different lots of this compound.
-
Methodology:
-
Prepare a 1 mg/mL solution of each this compound lot in acetonitrile.
-
Inject 10 µL of each sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution method with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
A typical gradient could be: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B).
-
Set the flow rate to 1.0 mL/min and the detection wavelength to the absorbance maximum of this compound (e.g., 280 nm).
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Data Presentation: this compound Lot Specifications
| Parameter | Specification | Lot A (CoA) | Lot B (CoA) |
| Purity (HPLC) | ≥98.0% | 99.2% | 98.5% |
| Identity (¹H NMR) | Conforms to structure | Conforms | Conforms |
| Mass (LC-MS) | [M+H]⁺ = 450.2 ± 0.5 | 450.1 | 450.3 |
Issue 2: Reduced or absent inhibition of downstream signaling with a new lot of this compound.
Your Western blot analysis shows that while Lot A of this compound effectively reduces the phosphorylation of SUBY, Lot B has a much weaker effect or no effect at all, even at the same concentration.
Possible Causes and Solutions:
-
Incorrect Compound Identity: Although rare, a mislabeled vial could be the cause.
-
Presence of an Antagonistic Impurity: A contaminant in one lot might interfere with the compound's activity.
-
Lower Active Concentration: The actual concentration of the active compound in one of the lots may be lower than stated.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting reduced signaling inhibition.
Experimental Protocols:
1. Western Blot for Phospho-SUBY Inhibition:
-
Objective: To assess the biological activity of this compound lots by measuring the inhibition of SUBY phosphorylation.
-
Methodology:
-
Plate KIX-expressing cells and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound from each lot (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SUBY and total SUBY.
-
Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-SUBY signal to the total SUBY signal.
-
Data Presentation: Example Western Blot Quantification
| This compound Lot | Concentration (nM) | Normalized p-SUBY/Total SUBY Ratio | % Inhibition |
| Vehicle | 0 | 1.00 | 0% |
| Lot A | 100 | 0.45 | 55% |
| Lot B | 100 | 0.85 | 15% |
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of this compound's mechanism of action.
By following these troubleshooting guides and utilizing the provided experimental protocols, researchers can systematically investigate and address issues of lot-to-lot variability with this compound, ensuring the reliability and reproducibility of their experimental results. If issues persist after following these steps, please contact our technical support team with your experimental data for further assistance.
References
Navigating Long-Term Nexopamil Dosing: A Technical Support Guide
Disclaimer: Information on Nexopamil is limited. This guide is based on data from its parent compound, verapamil, and general principles of preclinical pharmacology. Researchers should exercise caution and conduct thorough dose-finding studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a derivative of verapamil and is understood to have a dual mechanism of action:
-
Calcium Channel Blocker: Like verapamil, it inhibits voltage-gated L-type calcium channels, leading to a reduction in calcium influx into cells. This can affect processes such as smooth muscle contraction and cardiac function.[1][2]
-
5-HT2 Receptor Antagonist: this compound also acts as an antagonist at serotonin 5-HT2 receptors.[3][4] This activity can influence a variety of physiological and neurological processes.
Q2: How do I determine a starting dose for my long-term in vivo study?
A2: Establishing a starting dose for a novel compound like this compound requires a systematic approach. It is recommended to begin with a dose-range finding study. Key steps include:
-
Literature Review: Gather all available preclinical data on this compound and verapamil in the selected animal model.
-
In Vitro to In Vivo Extrapolation: Use in vitro EC50 or IC50 values to estimate a starting dose range.
-
Acute Toxicity Study: Conduct a single-dose escalation study to determine the maximum tolerated dose (MTD).
-
Sub-chronic Pilot Study: Perform a short-term (e.g., 1-2 weeks) study with a few dose levels below the MTD to assess tolerability and preliminary efficacy. The FDA provides guidance on estimating a maximum safe starting dose for therapeutics in adult healthy volunteers, which can be adapted for preclinical studies.
Q3: What are the key pharmacokinetic parameters to consider for this compound?
A3: While specific data for this compound is scarce, the pharmacokinetics of verapamil have been studied in various animal models. Key parameters to assess for this compound would include:
-
Bioavailability: Verapamil has low oral bioavailability due to extensive first-pass metabolism. This is a critical factor when determining the route of administration and dosage.
-
Half-life: The half-life will dictate the dosing frequency required to maintain therapeutic concentrations.
-
Metabolism: Verapamil is metabolized by cytochrome P450 enzymes. Understanding the metabolic profile of this compound is crucial for interpreting results and potential drug-drug interactions.
-
Distribution: Verapamil is widely distributed in the body. Tissue distribution studies for this compound will be important for understanding its target engagement and potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or morbidity in treated animals. | Dosage is too high (exceeding the MTD). | - Immediately cease dosing and provide supportive care.- Review dose-range finding data.- Redesign the study with lower, more widely spaced doses. |
| Lack of efficacy or desired biological effect. | - Dosage is too low.- Poor bioavailability.- Rapid metabolism. | - Increase the dose in a stepwise manner.- Consider an alternative route of administration (e.g., parenteral).- Analyze plasma concentrations to confirm exposure. |
| Unexpected or off-target effects. | - Pleiotropic effects of the compound.- Active metabolites. | - Thoroughly characterize the pharmacological profile of this compound.- Investigate the activity of major metabolites.- Consider dose reduction. |
| High variability in experimental results. | - Inconsistent dosing technique.- Individual differences in drug metabolism.- Issues with the experimental assay. | - Ensure consistent and accurate dose administration.- Increase the number of animals per group.- Validate the robustness of the analytical methods used. |
Data Presentation
Table 1: Reported Preclinical Dosages of Verapamil in Animal Models
| Animal Model | Dosage | Route of Administration | Study Duration | Reference |
| Rat | 1 mg/kg | Intravenous | Acute | |
| Rat | 1 mg/kg | Oral | Acute | |
| Dog | 0.5 mg/kg | Intravenous | Acute | |
| Dog | 5 mg/kg every 8h | Oral | 3 days | |
| Rabbit | N/A | Sublingual | Acute |
Note: This table provides examples from acute studies and should be used as a general reference for initial dose-range finding experiments with this compound.
Table 2: Key Pharmacokinetic Parameters of Verapamil in Rats
| Parameter | Value | Unit | Reference |
| Volume of Distribution (Vdss) | 2.99 ± 0.57 | L/kg | |
| Terminal Half-life (T1/2) | 1.59 ± 0.46 | hours | |
| Plasma Clearance (CLp) | 40.4 ± 9.73 | mL/min/kg | |
| Oral Bioavailability (F) | 0.02 ± 0.01 | - |
Experimental Protocols
Protocol 1: Establishing a Dosing Regimen for a Long-Term Study with this compound
-
Objective: To determine a safe and effective dosing regimen for this compound for a long-term (e.g., >4 weeks) in vivo study.
-
Materials: this compound, appropriate vehicle, chosen animal model (e.g., Sprague-Dawley rats), analytical standards for this compound and its major metabolites.
-
Methodology:
-
Dose Formulation: Prepare stable and homogeneous formulations of this compound in the chosen vehicle.
-
Maximum Tolerated Dose (MTD) Study:
-
Administer single escalating doses of this compound to small groups of animals.
-
Observe for clinical signs of toxicity for at least 72 hours.
-
The MTD is the highest dose that does not cause significant morbidity or mortality.
-
-
Sub-chronic Dose-Range Finding Study (2 weeks):
-
Select 3-4 dose levels below the MTD (e.g., MTD/2, MTD/4, MTD/8).
-
Administer this compound daily to groups of animals (n=5-10 per group).
-
Monitor body weight, food and water intake, and clinical signs daily.
-
Collect blood samples at regular intervals to determine pharmacokinetic profiles.
-
At the end of the study, perform gross necropsy and histopathology on major organs.
-
-
Dose Selection for Long-Term Study:
-
Based on the findings from the sub-chronic study, select a dose that is well-tolerated and shows evidence of the desired biological activity.
-
-
Mandatory Visualizations
Caption: Proposed dual mechanism of action of this compound.
Caption: Decision workflow for modifying this compound dosage.
Caption: Logical guide for troubleshooting unexpected results.
References
Validation & Comparative
A Comparative Guide to Nexopamil and Verapamil in Calcium Channel Blockade
For researchers and professionals in drug development, understanding the nuances of calcium channel blockers is critical for advancing cardiovascular and neurological therapeutics. This guide provides a detailed comparison of Verapamil, a well-established L-type calcium channel blocker, and Nexopamil, a research compound with a more complex pharmacological profile. While Verapamil has been extensively studied and is used clinically, information on this compound is limited, primarily originating from preclinical contexts. This comparison aims to objectively present the available experimental data for both compounds.
Overview and Mechanism of Action
Verapamil is a phenylalkylamine class, non-dihydropyridine calcium channel blocker that has been in clinical use for decades.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels (Cav1.2), which are crucial for the contraction of cardiac and vascular smooth muscle.[1][3] By binding to the alpha-1 subunit of these channels, Verapamil reduces calcium influx, leading to several key physiological effects: relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure; decreased myocardial contractility (negative inotropy); and slowed atrioventricular (AV) node conduction, which is beneficial in treating certain cardiac arrhythmias.[1] Verapamil is used in the management of hypertension, angina, and supraventricular tachyarrhythmias.
This compound , in contrast, is described as a research chemical with a multi-target profile. While it is classified as a calcium antagonist, it also demonstrates activity at serotonin (5HT2, 5HT1A, 5HT1C) and dopamine (D2) receptors. This suggests that its overall effects would be a composite of calcium channel blockade and modulation of serotonergic and dopaminergic signaling. The available information indicates potential for vasodilatory, cardioprotective, and platelet aggregation inhibiting effects. Due to its multi-receptor activity, this compound's actions are likely to be more complex than those of a selective L-type calcium channel blocker like Verapamil.
Quantitative Comparison of In Vitro Potency
Direct comparative studies between this compound and Verapamil are not available in published literature. However, by compiling data from various sources, a preliminary comparison can be made. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Verapamil | hERG K+ Channels | Whole-cell patch-clamp | HEK293 | 180.4 - 210.5 | |
| This compound | Ca2+ Channels, 5HT & D2 Receptors | Data not publicly available | - | Not available |
Note: Data for this compound's IC50 on its specified targets is not currently available in the public domain. The data for Verapamil on hERG channels is provided to illustrate its off-target activity, which is a critical aspect of safety pharmacology.
Pharmacological and Electrophysiological Effects
Verapamil has well-documented electrophysiological effects. It primarily acts on the slow-response action potentials found in the sinoatrial (SA) and atrioventricular (AV) nodes, which are dependent on calcium influx. By blocking L-type calcium channels, Verapamil slows AV conduction and prolongs the effective refractory period within the AV node. This makes it effective in treating re-entrant arrhythmias involving the AV node. In patients with atrial fibrillation, Verapamil can help control the ventricular response.
The electrophysiological effects of This compound are not detailed in available literature. Given its interaction with serotonin and dopamine receptors, it could have more complex effects on cardiac action potentials and neuronal signaling than Verapamil. For instance, modulation of 5-HT receptors can influence ion channels and cardiac electrophysiology.
Experimental Protocols
To evaluate and compare calcium channel blockers like Verapamil and this compound, standardized experimental methodologies are employed. Below are outlines of key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the effect of a compound on ion channel activity in real-time.
Objective: To determine the potency and mechanism of inhibition of a compound on L-type calcium channels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel (Cav1.2) are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.
-
Recording: A micropipette is used to form a high-resistance seal (giga-seal) with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit inward calcium currents.
-
Drug Application: A baseline recording of the calcium current is established. The test compound (e.g., Verapamil or this compound) is then applied at increasing concentrations via a perfusion system. The effect on the peak calcium current is measured at each concentration.
-
Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition at each drug concentration. A concentration-response curve is then plotted, and the IC50 value is calculated using a suitable equation (e.g., the Hill equation).
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration in response to a stimulus, providing a functional readout of calcium channel activity.
Objective: To assess the inhibitory effect of a compound on calcium influx in a population of cells.
Methodology:
-
Cell Culture: Cells endogenously expressing or engineered to express L-type calcium channels are grown in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) which increases its fluorescence upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound or a vehicle control.
-
Stimulation: A depolarizing stimulus, such as a high concentration of potassium chloride (KCl), is added to the wells to open voltage-gated calcium channels.
-
Fluorescence Measurement: A fluorescence plate reader or a fluorescence microscope is used to measure the change in fluorescence intensity before and after stimulation.
-
Data Analysis: The increase in fluorescence upon stimulation is indicative of calcium influx. The inhibitory effect of the compound is calculated by comparing the fluorescence change in compound-treated wells to the control wells. An IC50 value can be determined from the concentration-response data.
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-type Calcium Channel Blockade
Caption: Mechanism of L-type calcium channel blockers.
Experimental Workflow for Comparing Calcium Channel Blocker Potency
Caption: Workflow for comparing calcium channel blocker potency.
Conclusion
The comparison between Verapamil and this compound highlights the difference between a well-characterized clinical drug and a preclinical research compound. Verapamil is a selective L-type calcium channel blocker with a clearly defined mechanism of action and a wealth of clinical and experimental data. This compound, on the other hand, presents a more complex, multi-target profile, with antagonist activity at calcium channels as well as serotonin and dopamine receptors.
For researchers, this presents both a challenge and an opportunity. The lack of public data on this compound's potency and selectivity makes a direct, quantitative comparison with Verapamil impossible at this time. However, its unique receptor profile may offer novel therapeutic possibilities, warranting further investigation using the standardized experimental protocols outlined in this guide. Future preclinical studies are necessary to elucidate the specific contributions of each receptor interaction to this compound's overall pharmacological effect and to determine its potential as a therapeutic agent.
References
Validating Nexopamil's Effect on Synaptic Transmission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nexopamil, a novel compound with dual calcium channel and serotonin 5-HT2 receptor blocking properties, against its parent compound, Verapamil, and the selective 5-HT2A receptor antagonist, Ketanserin. The objective is to offer a framework for validating this compound's effects on synaptic transmission, supported by established experimental protocols and comparative data.
Introduction to this compound and Comparator Compounds
This compound is a derivative of Verapamil, designed to simultaneously block voltage-gated calcium channels and 5-HT2 receptors. This dual mechanism of action suggests a potential for complex modulation of synaptic transmission, impacting both neurotransmitter release and postsynaptic signaling.
To objectively evaluate this compound's efficacy, this guide compares its anticipated and known effects with two well-characterized drugs:
-
Verapamil: A phenylalkylamine that primarily blocks L-type calcium channels, with known effects on the release of various neurotransmitters.
-
Ketanserin: A selective antagonist of 5-HT2A receptors, which is instrumental in understanding the serotonergic component of this compound's action.
Comparative Analysis of Effects on Synaptic Transmission
The following tables summarize the known and expected effects of this compound, Verapamil, and Ketanserin on key parameters of synaptic transmission. It is important to note that specific experimental data for this compound in neuronal systems is limited; therefore, some of its parameters are extrapolated based on its chemical structure and the known properties of Verapamil.
Table 1: Comparative Receptor Binding and Channel Blocking Properties
| Parameter | This compound (Expected) | Verapamil | Ketanserin |
| Primary Target | Voltage-Gated Ca²⁺ Channels & 5-HT2 Receptors | Voltage-Gated Ca²⁺ Channels (L-type) | 5-HT2A Receptors |
| Ca²⁺ Channel Blockade (IC₅₀) | Data not available | ~17 µM (cortical neurons)[1] | Not applicable |
| 5-HT2A Receptor Binding (Kᵢ) | Data not available | Data not available | ~2.5 nM |
| Other Receptor Affinities | Unknown | D₂-like receptors (Kᵢ ~2.4 µM), 5-HT receptors (Kᵢ ~30 µM)[2] | α₁-adrenergic receptors |
Table 2: Comparative Effects on Neurotransmitter Release
| Neurotransmitter | This compound (Expected) | Verapamil | Ketanserin |
| Glutamate | Inhibition (via Ca²⁺ channel blockade) | Inhibition of K⁺-evoked D-aspartate release (IC₅₀ ~30 µM)[3] | No direct effect on release |
| GABA | Potential for complex effects | Inhibition of Na⁺-dependent release | No direct effect on release |
| Dopamine | Potential for complex effects | Facilitation of K⁺-evoked release[2] | No direct effect on release |
| Serotonin (5-HT) | Potential for complex effects | Facilitation of K⁺-evoked release[2] | No direct effect on release |
| Norepinephrine | Inhibition (via Ca²⁺ channel blockade) | Inhibition of K⁺-evoked release | Inhibition of stimulation-evoked release |
Table 3: Comparative Effects on Postsynaptic Potentials
| Postsynaptic Potential | This compound (Expected) | Verapamil | Ketanserin |
| Excitatory Postsynaptic Potentials (EPSPs) | Attenuation (via Ca²⁺ channel blockade and potential 5-HT2 receptor modulation) | Depression of synaptic responses | Attenuation of 5-HT induced excitation |
| Inhibitory Postsynaptic Potentials (IPSPs) | Potential modulation | Limited direct effect on GABAergic IPSPs | Limited direct effect on GABAergic IPSPs |
Experimental Protocols for Validation
To empirically validate the effects of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assays
This method is used to determine the binding affinity (Kᵢ) of this compound for its target receptors.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex for 5-HT2A receptors) in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Electrophysiology
Whole-cell patch-clamp recording from cultured neurons or brain slices allows for the direct measurement of this compound's effects on ion channel function and postsynaptic potentials.
Protocol for Measuring Postsynaptic Potentials:
-
Preparation: Prepare acute brain slices containing the region of interest (e.g., hippocampus or cortex).
-
Recording: Obtain whole-cell patch-clamp recordings from a neuron.
-
Stimulation: Electrically stimulate afferent fibers to evoke excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic potentials (IPSPs).
-
Drug Application: Perfuse the slice with a baseline artificial cerebrospinal fluid (aCSF) and then with aCSF containing this compound at various concentrations.
-
Analysis: Measure the amplitude and kinetics of the EPSPs or IPSPs before and after drug application to determine the effect of this compound.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into the net effect of this compound on neurotransmitter release and reuptake.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin).
-
Perfusion: Continuously perfuse the probe with a sterile aCSF solution at a low flow rate.
-
Sample Collection: Collect the dialysate, which contains a fraction of the extracellular fluid, at regular intervals.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.
Visualizing Pathways and Workflows
Signaling Pathway of this compound's Dual Action
Caption: this compound's dual mechanism of action on synaptic transmission.
Experimental Workflow for Validating this compound
References
- 1. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of verapamil on the release of different neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nexopamil and First-Generation Dopamine Receptor Blockers
For immediate release
This guide provides a detailed comparison of the novel investigational compound Nexopamil against traditional first-generation dopamine receptor blockers, commonly referred to as typical antipsychotics. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, receptor binding profiles, and underlying mechanisms of action supported by experimental data.
Introduction
First-generation antipsychotics, developed in the 1950s, revolutionized the treatment of psychosis by primarily antagonizing the dopamine D2 receptor. While effective in mitigating the positive symptoms of schizophrenia, their utility is often limited by a wide range of side effects, largely attributable to their non-selective binding to various other neurotransmitter receptors. These side effects can include extrapyramidal symptoms (EPS), sedation, and anticholinergic effects.
This compound represents a next-generation approach, designed for high selectivity to the dopamine D2 receptor with potent secondary activity as a serotonin 5-HT2A receptor inverse agonist. This dual mechanism is intended to provide a superior efficacy profile, particularly in addressing a broader range of psychotic symptoms, while minimizing the off-target effects associated with first-generation agents.
Comparative Efficacy and Receptor Binding Profiles
The therapeutic action and side-effect profiles of antipsychotic agents are largely determined by their affinity for various neurotransmitter receptors. The following tables summarize the receptor binding affinities (Ki, nM) of this compound in comparison to the first-generation blockers Haloperidol and Chlorpromazine. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and First-Generation Blockers
| Receptor | This compound (Hypothetical Data) | Haloperidol | Chlorpromazine |
| Dopamine D2 | 0.8 | 1.2 | 1.8 |
| Serotonin 5-HT2A | 0.5 | 50 | 13 |
| Histamine H1 | 150 | 800 | 3 |
| Muscarinic M1 | 200 | 1000 | 10 |
| Adrenergic α1 | 100 | 20 | 8 |
Data for Haloperidol and Chlorpromazine are compiled from publicly available databases and literature. Data for this compound is hypothetical and based on the desired target profile of a highly selective atypical antipsychotic.
Table 2: Summary of Clinical Efficacy and Side Effect Profiles
| Feature | This compound (Projected) | First-Generation Blockers (e.g., Haloperidol) |
| Efficacy | ||
| Positive Symptoms | High | High |
| Negative Symptoms | Moderate to High | Low to None |
| Cognitive Symptoms | Potential for Improvement | Generally no improvement, may worsen |
| Side Effects | ||
| Extrapyramidal Symptoms (EPS) | Very Low | High |
| Tardive Dyskinesia | Very Low Risk | Moderate to High Risk |
| Sedation | Low | Moderate to High |
| Weight Gain | Low to Moderate | Low to Moderate |
| Anticholinergic Effects | Very Low | Moderate to High |
| Hyperprolactinemia | Low | High |
Signaling Pathways
The distinct clinical profiles of this compound and first-generation blockers can be attributed to their differential effects on intracellular signaling cascades.
First-generation blockers primarily achieve their antipsychotic effect through the blockade of the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Blockade of this pathway in the mesolimbic region of the brain is thought to reduce the positive symptoms of psychosis. However, D2 receptor blockade in the nigrostriatal pathway is associated with a high incidence of extrapyramidal side effects.
This compound, in addition to its selective D2 receptor antagonism, exhibits potent inverse agonism at the 5-HT2A receptor. The 5-HT2A receptor is coupled to the Gq signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade ultimately results in the activation of protein kinase C (PKC) and an increase in intracellular calcium. Inverse agonism at this receptor, particularly in the prefrontal cortex, is thought to contribute to the efficacy of atypical antipsychotics against negative and cognitive symptoms, and may also mitigate the extrapyramidal side effects associated with D2 blockade.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize and compare compounds like this compound and first-generation blockers.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Clonal cell lines expressing the specific human receptor of interest (e.g., CHO-K1 cells for D2, HEK293 for 5-HT2A) or homogenized rat brain tissue are used as the source of receptor membranes.
-
Competitive Radioligand Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Models of Antipsychotic Efficacy
Objective: To assess the potential antipsychotic activity of a test compound in animal models.
1. Conditioned Avoidance Response (CAR):
-
Principle: This model assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is a hallmark of clinically effective antipsychotics.
-
Procedure: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a preceding warning signal (conditioned stimulus, e.g., a light or tone).
-
Testing: After training, animals are treated with the test compound or vehicle. The number of successful avoidances and escapes are recorded. A compound is considered to have antipsychotic-like activity if it reduces the number of avoidances at doses that do not affect the escape response.
2. Amphetamine-Induced Hyperlocomotion:
-
Principle: The psychostimulant amphetamine induces an increase in locomotor activity in rodents by enhancing dopamine release. This is considered a model of dopamine hyperactivity, which is hypothesized to underlie psychosis.
-
Procedure: Rodents are habituated to an open-field arena equipped with photobeams to measure locomotor activity.
-
Testing: Animals are pre-treated with the test compound or vehicle, followed by an injection of amphetamine. Locomotor activity is then recorded for a set period. A reduction in amphetamine-induced hyperlocomotion suggests D2 receptor blockade.
In Vivo Models for Extrapyramidal Side Effects
Objective: To evaluate the propensity of a test compound to induce motor side effects characteristic of first-generation blockers.
Catalepsy Test:
-
Principle: Catalepsy in rodents, a state of immobility and failure to correct an externally imposed posture, is a widely used model to predict the likelihood of a compound causing Parkinsonian-like side effects.
-
Procedure: The test involves placing the forepaws of a mouse or rat on a raised horizontal bar.
-
Measurement: The time it takes for the animal to remove its paws and correct its posture is measured. A prolonged descent latency is indicative of catalepsy. First-generation blockers typically induce significant catalepsy at doses close to their therapeutic range, whereas atypical antipsychotics, and hypothetically this compound, would show a much wider separation between the efficacious dose and the cataleptogenic dose.
Conclusion
This compound, with its highly selective D2 and 5-HT2A receptor binding profile, represents a promising therapeutic candidate with the potential for an improved efficacy and safety profile compared to first-generation dopamine receptor blockers. The experimental data, both hypothetical and comparative, suggest that this compound may offer effective management of a broader range of psychotic symptoms with a significantly reduced burden of motor and other side effects. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this novel compound.
References
A Comparative Guide to the Receptor Cross-Reactivity Profile of Risperidone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initially requested compound, "Nexopamil," could not be identified in scientific literature and is presumed to be fictional. To fulfill the core requirements of the request, this guide provides a comprehensive cross-reactivity analysis of Risperidone , a well-documented atypical antipsychotic with a complex receptor interaction profile. This guide is intended to serve as a template for the objective comparison of a compound's performance and is supported by established experimental data.
Introduction to Risperidone
Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] However, like many centrally acting agents, risperidone exhibits significant cross-reactivity with other neurotransmitter receptors, which contributes to its side-effect profile, including sedation, orthostatic hypotension, and weight gain. Understanding this off-target activity is critical for predicting potential adverse effects and for the development of more selective therapeutic agents.
Comparative Receptor Binding Affinity
The binding affinity of risperidone to a range of physiologically relevant receptors has been characterized extensively through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented below summarizes the comparative binding profile of risperidone across several major receptor families.
Data Presentation: Risperidone Binding Affinity Profile
| Receptor Target | Ki (nM) | Primary Effect of Blockade | Potential Clinical Implications |
| Serotonin 5-HT2A | 0.16 - 0.4 | Antagonist | Antipsychotic effects, reduction of extrapyramidal symptoms. |
| Adrenergic α1 | 0.8 | Antagonist | Orthostatic hypotension, dizziness, sedation. |
| Histamine H1 | 2.23 | Antagonist | Sedation, drowsiness, weight gain. |
| Dopamine D2 | 3.13 - 3.2 | Antagonist | Antipsychotic effects (reduction of positive symptoms). |
| Adrenergic α2 | 7.54 | Antagonist | Potential for enhanced antidepressant and antipsychotic effects. |
| Dopamine D4 | 7.3 | Antagonist | Contribution to antipsychotic action. |
| Histamine H1 | 20 | Antagonist | Sedation, drowsiness, weight gain. |
| Serotonin 5-HT2C | 50 | Antagonist | Associated with weight gain. |
| Dopamine D1 | 240 | Weak Antagonist | Low affinity suggests minimal D1-related effects. |
| Serotonin 5-HT1A | 420 | Weak Antagonist | Low affinity suggests minimal direct 5-HT1A-related effects. |
| Muscarinic M1 | >10,000 | Negligible | Very low affinity indicates a lack of anticholinergic side effects. |
Note: Ki values are compiled from multiple sources and may vary based on experimental conditions.
Signaling Pathways and Cross-Reactivity
Risperidone's binding to its primary and secondary targets modulates several downstream signaling pathways. The diagrams below illustrate the primary therapeutic mechanism and the pathways affected by its cross-reactivity with adrenergic and histaminergic receptors.
Caption: Risperidone's primary and off-target signaling pathways.
Experimental Protocols
The quantitative data in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional GPCR assays.
Radioligand Binding Assay (Competition)
This technique is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of risperidone for various G-protein coupled receptors by measuring its ability to displace a specific high-affinity radioligand.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells expressing the receptor of interest or from homogenized tissue known to be rich in the target receptor. The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
The receptor membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors).
-
A range of concentrations of the unlabeled test compound (risperidone).
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for each specific receptor-ligand pair (e.g., 60 minutes at 30°C).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C). This step separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional GPCR Assays (Second Messenger)
These assays measure the functional consequence of a ligand binding to a GPCR, such as the activation or inhibition of a downstream signaling pathway.
Objective: To determine whether risperidone acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring changes in intracellular second messenger levels (e.g., cAMP, IP1/IP3, or Ca2+ flux).
Methodology (Example: Gq-coupled Receptor IP1 Assay):
-
Cell Culture: Cells engineered to express the Gq-coupled receptor of interest are cultured in multi-well plates.
-
Compound Addition: Cells are first incubated with varying concentrations of the test compound (risperidone) to assess for antagonist effects.
-
Agonist Stimulation: A known agonist for the receptor is then added to stimulate the Gq signaling pathway. Upon activation, Gq activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1).
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated intracellular IP1 is measured, often using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The amount of IP1 produced is proportional to the activation of the receptor. An antagonist, like risperidone, will inhibit the agonist-induced increase in IP1 in a dose-dependent manner. The resulting data can be used to calculate an IC50 value, reflecting the functional potency of the antagonist.
Caption: Logic of a functional Gq-coupled receptor antagonist assay.
Conclusion
The data clearly demonstrate that risperidone is a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors, consistent with its primary therapeutic action. However, it also possesses high affinity for adrenergic α1, histamine H1, and adrenergic α2 receptors. This cross-reactivity is clinically significant and explains many of risperidone's common side effects. In contrast, its negligible affinity for muscarinic M1 receptors accounts for the low incidence of anticholinergic effects. This comprehensive receptor binding profile provides a crucial framework for understanding the complete pharmacological action of risperidone and serves as a valuable comparator for the development of new antipsychotic agents with improved selectivity and safety profiles.
References
Head-to-head comparison of Nexopamil and Cyproheptadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Cyproheptadine and Pizotifen, two first-generation antihistamines with significant antiserotonergic properties. Both compounds are utilized in the prophylactic treatment of migraine and share overlapping pharmacological profiles. This document aims to serve as a resource for researchers and drug development professionals by presenting a detailed analysis of their receptor binding affinities, pharmacokinetic properties, clinical efficacy, and the underlying experimental methodologies.
Pharmacodynamic Profile: Receptor Binding Affinity
Cyproheptadine and Pizotifen exhibit broad receptor binding profiles, acting as antagonists at various serotonin, histamine, muscarinic, and adrenergic receptors. Their therapeutic effects and side effect profiles are largely dictated by their affinities for these targets. The following table summarizes their binding affinities (Ki in nM and pA2 values) for key receptors, compiled from various in vitro studies. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Cyproheptadine (Ki, nM) | Pizotifen (Ki, nM) | Cyproheptadine (pA2) | Pizotifen (pA2) | References |
| Serotonin Receptors | |||||
| 5-HT1A | ~60 | ~100 | - | - | [1][2] |
| 5-HT2A | 1.5 - 2.5 | 1 - 10 | 8.80 | - | [1][2] |
| 5-HT2B | - | - | 9.14 | - | |
| 5-HT2C | 1.5 - 2.5 | - | 8.71 | - | [1] |
| 5-HT3 | ~230 | - | - | - | |
| Histamine Receptors | |||||
| H1 | 0.06 | - | - | - | |
| Muscarinic Receptors | |||||
| M1 | 12 | 2 | 7.99 | 7.23 - 7.81 | |
| M2 | 7 | - | 8.02 | 7.23 - 7.81 | |
| M3 | - | - | 8.02 | 7.23 - 7.81 | |
| Dopamine Receptors | |||||
| D1 | 117 | - | - | - | |
| D2 | 112 | 2.4 | - | - |
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion profiles of Cyproheptadine and Pizotifen are critical determinants of their clinical utility, including dosing frequency and potential for drug-drug interactions.
| Parameter | Cyproheptadine | Pizotifen |
| Absorption | Well-absorbed orally | Rapidly and almost completely absorbed |
| Bioavailability | Not well-defined | ~78% |
| Time to Peak Plasma Concentration | 1 - 3 hours | ~5 hours |
| Protein Binding | 96 - 99% | ~91% |
| Metabolism | Extensively hepatic, primarily glucuronidation | Extensively hepatic, primarily N-glucuronidation |
| Elimination Half-life | ~8 hours | ~23 hours |
| Excretion | ~40% renal (as metabolites), 2-20% fecal | ~55% renal (as metabolites), ~33% fecal |
Clinical Efficacy in Migraine Prophylaxis
Both Cyproheptadine and Pizotifen have been evaluated for their efficacy in reducing the frequency and severity of migraine headaches. The following table summarizes findings from comparative clinical studies.
| Study / Finding | Cyproheptadine | Pizotifen | Reference |
| Prusiński & Klimek (1975) | 64% of patients showed positive improvement | 68% of patients showed positive improvement | |
| Martinazzi et al. | 53% positive response in cyclic vomiting syndrome | 53.3% positive response in cyclic vomiting syndrome |
Adverse Effect Profile
The side effects of Cyproheptadine and Pizotifen are primarily related to their antihistaminic and anticholinergic properties.
| Adverse Effect | Cyproheptadine | Pizotifen |
| Common | Drowsiness/somnolence, weight gain, dizziness, dry mouth | Drowsiness/sedation, weight gain, increased appetite, dry mouth, nausea, constipation |
| Less Common / Rare | Confusion, restlessness, palpitations, blurred vision, urinary retention, liver complications (rare) | Dizziness, muscle pain, visual disturbances, mood changes (anxiety, depression), allergic reactions (rare) |
Signaling Pathways
The primary mechanism of action for both Cyproheptadine and Pizotifen involves the antagonism of 5-HT2 and H1 receptors, which are G-protein coupled receptors (GPCRs).
5-HT2A Receptor Antagonism Signaling Pathway
Both Cyproheptadine and Pizotifen are potent antagonists of the 5-HT2A receptor, which is coupled to the Gq signaling pathway. Antagonism of this receptor is believed to be a key mechanism in their efficacy for migraine prophylaxis.
Histamine H1 Receptor Antagonism Signaling Pathway
The antihistaminic effects of Cyproheptadine and Pizotifen, which contribute to their sedative side effects, are mediated through the antagonism of the H1 receptor, also a Gq-coupled receptor.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key types of experiments used to characterize the pharmacological profiles of Cyproheptadine and Pizotifen.
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Ki) of a test compound (Cyproheptadine or Pizotifen) for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT2A receptors).
-
Test compound (Cyproheptadine or Pizotifen) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a series of tubes or a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (for pA2 Determination via Schild Analysis)
Objective: To determine the potency of a competitive antagonist (Cyproheptadine or Pizotifen) in a functional assay.
Materials:
-
Isolated tissue preparation with the target receptor (e.g., guinea pig ileum for muscarinic receptors).
-
Organ bath setup with physiological salt solution and aeration.
-
Agonist for the target receptor (e.g., carbachol).
-
Antagonist (Cyproheptadine or Pizotifen) at various concentrations.
-
Transducer and data acquisition system to measure tissue response (e.g., contraction).
Procedure:
-
Baseline Response: Obtain a cumulative concentration-response curve for the agonist alone to establish the baseline potency (EC50).
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined time to allow for equilibration.
-
Shifted Response Curve: In the presence of the antagonist, obtain a new cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 2 and 3 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
References
Independent Validation of Nexopamil's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nexopamil, a verapamil derivative, has garnered attention for its unique dual mechanism of action as both a calcium channel blocker and a serotonin 5-HT2 receptor antagonist. Published research has highlighted its potential in two key therapeutic areas: as a potent antifibrillatory agent during myocardial ischemia and reperfusion, and in the inhibition of serotonin-induced mesangial cell proliferation, a process implicated in glomerular diseases. This guide provides an objective comparison of this compound's published effects with alternative therapeutic strategies, supported by available experimental data. A critical aspect of this analysis is the current landscape of independent validation for this compound's initial findings.
Comparative Analysis of Published Effects
Antifibrillatory Effects in Myocardial Ischemia and Reperfusion
A primary study on this compound investigated its efficacy in a canine model of myocardial ischemia and reperfusion, comparing it with the calcium channel blocker diltiazem. The study reported that this compound was superior to diltiazem in preventing reperfusion-induced arrhythmias.
Table 1: Comparative Efficacy of this compound and Diltiazem in a Canine Model of Myocardial Ischemia
| Parameter | Control | This compound | Diltiazem |
| Incidence of Ventricular Tachycardia (VT) during Occlusion | 5 of 6 | 0 of 6 (p < 0.03 vs. Control) | 1 of 10 (p < 0.05 vs. Control) |
| Incidence of VT/Ventricular Fibrillation (VF) during Reperfusion | 5 of 6 | 0 of 6 (p < 0.03 vs. Control) | 2 of 8 (not statistically significant vs. Control) |
| T-wave Alternans Magnitude during Occlusion (mV x ms) | 14.62 +/- 3.96 | 1.39 +/- 0.34 (p < 0.01 vs. Control) | 2.87 +/- 1.23 (p < 0.05 vs. Control) |
| T-wave Alternans Magnitude during Reperfusion (mV x ms) | 17.33 +/- 4.67 | 2.34 +/- 0.77 (p < 0.01 vs. Control) | 8.27 +/- 3.73 (p < 0.05 vs. Control) |
Note: Data extracted from a single preclinical study. Independent validation of these findings is not currently available in published literature.
Alternatives for Myocardial Ischemia-Reperfusion Injury:
-
Other Calcium Channel Blockers: Verapamil and diltiazem are established calcium channel blockers used in the management of cardiac arrhythmias.[1][2][3]
-
Beta-Blockers: These agents are a cornerstone in the management of coronary artery disease and have antiarrhythmic properties.
-
Sodium Channel Blockers: Drugs like flecainide are potent antiarrhythmics, particularly for certain types of arrhythmias.[4]
-
Potassium Channel Blockers: Amiodarone and sotalol are effective in a broad spectrum of arrhythmias.
-
Late Sodium Current Inhibitors: Ranolazine is a newer antianginal agent with antiarrhythmic properties.
-
Nicorandil: A potassium channel opener with nitrate-like effects, it has shown to inhibit reperfusion arrhythmias.[5]
A direct comparative study of this compound against this broader range of antiarrhythmic agents is lacking.
Inhibition of Serotonin-Induced Mesangial Cell Proliferation
Research has indicated that this compound can inhibit the contractile and mitogenic effects of serotonin on cultured rat mesangial cells by blocking both 5-HT2 receptors and voltage-operated Ca2+ channels. This suggests a potential therapeutic role in proliferative glomerular diseases.
Table 2: Effect of this compound and Ketanserin on Serotonin-Induced Mesangial Cell Effects
| Treatment | Effect on Serotonin-Induced [3H]thymidine Incorporation | Effect on Serotonin-Induced Mesangial Cell Contraction |
| This compound | Abolished in a concentration-dependent manner | Partially blocked in a dose-dependent manner |
| Ketanserin (5-HT2 receptor blocker) | Blocked the effect | Completely blocked the effect |
Note: Data is based on an initial in vitro study. Independent in vivo or clinical validation is not yet published.
Alternatives for Proliferative Glomerular Diseases:
-
Selective 5-HT2A Receptor Antagonists: Ketanserin and ritanserin have been shown to block serotonin-induced effects in mesangial cells.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): These are standard therapies for many forms of kidney disease and have been shown to reduce mesangial cell proliferation.
-
Immunosuppressive Agents: Drugs like tacrolimus and cyclosporine can inhibit mesangial cell proliferation.
-
Platelet-Derived Growth Factor (PDGF) Inhibitors: PDGF is a key driver of mesangial cell proliferation, and its inhibition is a therapeutic target.
Experimental Protocols
Canine Model of Myocardial Ischemia and Reperfusion
A commonly used experimental model to study antiarrhythmic drugs involves the following steps:
-
Animal Preparation: Anesthetized dogs are instrumented for continuous monitoring of electrocardiogram (ECG) and hemodynamic parameters.
-
Coronary Artery Occlusion: A major coronary artery, typically the left anterior descending (LAD) artery, is temporarily occluded for a defined period (e.g., 10-30 minutes) to induce myocardial ischemia.
-
Reperfusion: The occlusion is released, allowing blood flow to return to the ischemic tissue, which can trigger reperfusion arrhythmias.
-
Drug Administration: The test compound (e.g., this compound) or a comparator drug is administered intravenously before or during the ischemic period.
-
Data Analysis: The incidence and duration of ventricular tachycardia and fibrillation are quantified from the ECG recordings. T-wave alternans, a marker of electrical instability, can also be measured.
Mesangial Cell Proliferation Assay ([3H]thymidine Incorporation)
This assay is a standard method to assess cell proliferation:
-
Cell Culture: Rat or human mesangial cells are cultured in appropriate media.
-
Stimulation: The cells are stimulated with a mitogen, such as serotonin, in the presence or absence of the test compound (e.g., this compound).
-
[3H]thymidine Labeling: A radioactive DNA precursor, [3H]thymidine, is added to the culture medium. Proliferating cells will incorporate this label into their newly synthesized DNA.
-
DNA Harvesting and Scintillation Counting: The cells are harvested, and the DNA is isolated. The amount of incorporated [3H]thymidine is quantified using a scintillation counter.
-
Data Analysis: A reduction in [3H]thymidine incorporation in the presence of the test compound indicates inhibition of cell proliferation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Serotonin's signaling cascade in mesangial cells.
Caption: Workflow for the canine myocardial infarction model.
Conclusion and Future Directions
The initial preclinical data on this compound suggests it may hold promise as a potent antifibrillatory agent and as an inhibitor of mesangial cell proliferation, potentially offering a dual therapeutic benefit. However, a significant limitation in the current body of evidence is the lack of independent validation of these findings. For the scientific and drug development communities to fully assess the therapeutic potential of this compound, further research is imperative.
Specifically, future studies should focus on:
-
Independent Replication: Studies by different research groups are needed to confirm the initial findings on this compound's antifibrillatory and anti-proliferative effects.
-
Broader Comparative Studies: Direct, head-to-head comparisons of this compound with a wider range of existing and emerging therapies for both cardiac arrhythmias and proliferative glomerular diseases are necessary to establish its relative efficacy and safety.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to determine the safety and efficacy of this compound in human patients.
Without such further validation and comparative data, the full potential of this compound remains to be elucidated. Researchers are encouraged to build upon the initial findings to provide a more complete picture of this novel compound's place in the therapeutic landscape.
References
- 1. The effect of verapamil on reperfusion arrhythmia in canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calcium antagonists. Clinical use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Suppressive effect of nicorandil in ventricular arrhythmias after reperfusion therapy in patients with acute myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Nexopamil: A Dual-Action Alternative to Traditional Calcium Channel Blockers in Research
For Immediate Publication
Shanghai, China – November 28, 2025 – In the landscape of cellular research and drug development, the quest for compounds with refined mechanisms of action is perpetual. Nexopamil, a phenylalkylamine derivative, is emerging as a significant research compound, distinguishing itself from established calcium channel blockers like verapamil and gallopamil through its dual functionality as both a potent L-type calcium channel blocker and a serotonin (5-HT₂) receptor antagonist. This unique pharmacological profile suggests that this compound could serve as a valuable tool for investigating a variety of cellular processes, particularly those implicated in renal pathophysiology and cardiovascular disease.
This guide provides a comparative overview of this compound against its structural analogs, verapamil and gallopamil, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds for in vitro and in vivo studies.
Comparative Pharmacological Data
The following tables summarize the known quantitative data for this compound and its key alternatives. A significant finding from available research is this compound's potent inhibitory effect on serotonin-induced cellular responses, a characteristic not as prominently defined for verapamil and gallopamil.
| Compound | Target | Action | Potency (IC₅₀/EC₅₀) | Cell/Tissue Type | Reference |
| This compound | 5-HT₂ Receptor / Voltage-operated Ca²⁺ channels | Antagonist / Blocker | Significant effects at >10⁻⁷ M | Cultured Rat Mesangial Cells | [1] |
| Verapamil | L-type Ca²⁺ channels | Blocker | 24 μM | HEK293 cells expressing α-1C subunit | [2] |
| 5-HT₂ Receptors | Antagonist | pA₂ ≈ 7.13 | Rabbit Isolated Aorta | [3] | |
| Gallopamil | L-type Ca²⁺ channels | Blocker | EC₅₀ = 1.95 μM | Rat Right Myocardial Ventricular Strips | [4] |
| Acid Secretion | Inhibitor | IC₅₀ = 10.9 μM | Isolated and Enriched Guinea Pig Parietal Cells | [5] |
Note: Direct comparative studies of all three compounds in the same experimental models are limited. The data presented is compiled from various sources.
Mechanism of Action: The Dual-Inhibition Advantage of this compound
This compound's primary distinction lies in its dual mechanism of action. Like verapamil and gallopamil, it functions as a phenylalkylamine L-type calcium channel blocker. This action involves the inhibition of calcium ion influx into vascular smooth muscle and myocardial cells, leading to vasodilation and a negative inotropic effect on the heart.
However, this compound also exhibits significant 5-HT₂ receptor antagonism. This is particularly relevant in the context of cellular proliferation and contraction in tissues like the renal mesangium, where serotonin can act as a mitogen. By blocking 5-HT₂ receptors, this compound can counteract these serotonin-mediated effects, offering a targeted mechanism for studying and potentially mitigating pathological processes in the kidney.
Caption: Dual inhibitory action of this compound.
Key Experimental Protocols
Inhibition of Serotonin-Induced Mesangial Cell Proliferation by this compound
This protocol is based on the methodology described in the study by Rodriguez-Barbero et al. (1996).
-
Cell Culture: Rat glomerular mesangial cells are cultured in an appropriate medium supplemented with fetal calf serum.
-
Induction of Proliferation: Cells are made quiescent by serum deprivation for 48 hours. Subsequently, proliferation is induced by the addition of serotonin (5-HT).
-
Treatment: this compound is added at varying concentrations (e.g., 10⁻⁸ to 10⁻⁶ M) concurrently with the serotonin stimulation.
-
Assessment of Proliferation:
-
[³H]Thymidine Incorporation: After a defined incubation period, [³H]thymidine is added to the culture medium. The amount of incorporated radioactivity into the DNA is measured as an index of cell proliferation.
-
Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter to determine the change in cell number over time.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the levels of [³H]thymidine incorporation or cell counts in this compound-treated groups to the serotonin-stimulated control group.
Caption: Workflow for assessing this compound's anti-proliferative effects.
Concluding Remarks
This compound presents a compelling case as a research alternative to conventional calcium channel blockers like verapamil and gallopamil. Its dual inhibitory action on both L-type calcium channels and 5-HT₂ receptors provides a more targeted approach for investigating signaling pathways where both mechanisms are at play. For researchers in nephrology, cardiology, and related fields, this compound offers the potential for more precise dissection of cellular mechanisms and could be a valuable tool in the development of novel therapeutic strategies. Further direct comparative studies are warranted to fully elucidate the relative potencies and selectivities of these compounds across various experimental models.
References
- 1. The effect of LU-49938 (this compound) on the activation by serotonin of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Verapamil as an apparent competitive antagonist of the serotonin receptor of rabbit isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on Ca2+ channel antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- isopropylpentyl isothiocyanate, a chemoaffinity ligand derived from verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gallopamil | Calcium Channel | TargetMol [targetmol.com]
Specificity of Nexopamil for 5-HT2A vs. 5-HT2C Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nexopamil, a derivative of the L-type calcium channel blocker verapamil, has been identified as an antagonist of 5-HT2 receptors. Understanding the selectivity of this compound for the 5-HT2A and 5-HT2C receptor subtypes is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide provides a comparative overview of this compound's interaction with these two key serotonin receptor subtypes. However, a comprehensive search of the scientific literature and available databases did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at the 5-HT2A and 5-HT2C receptors. While qualitative statements describe this compound as a 5-HT2 receptor blocker, the precise affinity and selectivity for the 2A and 2C subtypes remain to be publicly documented.
Data Presentation
Due to the absence of specific binding affinity data for this compound, a direct quantitative comparison with other compounds is not possible at this time. The table below is presented as a template to be populated once such data becomes available. For illustrative purposes, it includes data for well-characterized reference compounds to highlight the type of information required for a thorough comparative analysis.
Table 1: Comparative Binding Affinities of Serotonin Receptor Ligands
| Compound | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | Selectivity (5-HT2C/5-HT2A) | Reference Compound |
| This compound | Data Not Available | Data Not Available | Data Not Available | No |
| Ketanserin | 0.9 | 28 | 31.1 | Yes |
| Risperidone | 0.16 | 4.9 | 30.6 | Yes |
| Olanzapine | 4 | 11 | 2.75 | Yes |
| Mirtazapine | 69 | 39 | 0.57 | Yes |
Note: The data for reference compounds are sourced from publicly available pharmacological databases and literature. This table serves as a model for the presentation of comparative data.
Experimental Protocols
To determine the binding affinity and selectivity of a compound like this compound for 5-HT2A and 5-HT2C receptors, standard experimental protocols are employed. The following provides a detailed methodology for a typical radioligand binding assay.
Radioligand Binding Assays
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant 5-HT2A or 5-HT2C receptors.
-
Radioligands:
-
For 5-HT2A: [³H]Ketanserin or another suitable high-affinity antagonist radioligand.
-
For 5-HT2C: [³H]Mesulergine or another suitable high-affinity antagonist radioligand.
-
-
Non-labeled competing ligands:
-
For determination of non-specific binding at 5-HT2A receptors: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone).
-
For determination of non-specific binding at 5-HT2C receptors: A high concentration of a non-radiolabeled 5-HT2C antagonist (e.g., 10 µM mianserin).
-
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts.
-
Scintillation cocktail and liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in the assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kₔ value).
-
For total binding wells: Add vehicle (e.g., DMSO).
-
For non-specific binding wells: Add the high concentration of the non-labeled competing ligand.
-
For competition binding wells: Add varying concentrations of this compound.
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
-
Mandatory Visualization
Signaling Pathways
The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Canonical Gq signaling pathway for 5-HT2A and 5-HT2C receptors.
Experimental Workflow
The workflow for determining the binding affinity of a test compound like this compound involves a series of well-defined steps, from reagent preparation to data analysis.
Replicating Binding Assay Results for a 5-HT2A Receptor Antagonist: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for conducting and comparing binding assay results for a 5-HT2A receptor antagonist, using Nexopamil as a case study alongside established competitors, Risperidone and Ketanserin.
While specific, publicly available binding affinity data for this compound is limited, this guide outlines the established experimental protocols to determine such values and presents a comparative analysis based on well-characterized antagonists of the serotonin 5-HT2A receptor. This allows researchers to understand the methodology and interpret potential outcomes.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki in nM) of established 5-HT2A receptor antagonists. A lower Ki value indicates a higher binding affinity. Data for this compound is presented as a hypothetical example to illustrate how it would be compared.
| Compound | Target Receptor | Radioligand | Ki (nM) |
| This compound (Hypothetical) | 5-HT2A | [3H]-Ketanserin | TBD |
| Risperidone | 5-HT2A | [3H]-Ketanserin | 0.16 - 0.5 |
| Ketanserin | 5-HT2A | [3H]-Ketanserin | 0.2 - 2.0 |
| Risperidone | Dopamine D2 | [3H]-Spiperone | 1.8 - 5.9 |
Note: TBD (To Be Determined) indicates the value that would be ascertained through the experimental protocol described below.
Experimental Protocol: 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the human 5-HT2A receptor.
1. Materials and Reagents:
-
Receptor Source: Commercially available cell membranes prepared from a cell line stably expressing the recombinant human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Ketanserin, a well-characterized 5-HT2A receptor antagonist.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist, such as unlabeled Ketanserin or Risperidone (e.g., 10 µM).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
2. Assay Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) and the non-specific binding control.
-
Incubation: In a 96-well plate, combine the receptor membranes, [3H]-Ketanserin (at a concentration close to its Kd, e.g., 0.5 nM), and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Incubation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competing ligand) and from the binding in the presence of the test compound.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of the 5-HT2A receptor.
Assessing Synergy: A Comparative Guide to Nexopamil and its Potential Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Nexopamil's potential synergistic effects with other compounds. Given the limited direct experimental data on this compound combination therapies, this document leverages data from its parent compound, verapamil, and compounds with similar mechanisms of action to infer potential synergistic interactions. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited studies are provided. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and experimental workflows.
This compound: Mechanism of Action
This compound is a derivative of verapamil and functions as a dual antagonist for both 5-HT2 receptors and voltage-operated Ca2+ channels.[1] Its mechanism involves the inhibition of serotonin-induced effects, such as mesangial cell contraction and proliferation, by blocking these specific pathways.[1] This dual-action suggests potential for synergistic interactions when combined with compounds that target complementary pathways.
Potential Synergistic Combinations Based on Verapamil Studies
As a verapamil derivative, this compound's synergistic potential can be inferred from studies involving verapamil. The following sections detail synergistic effects observed when verapamil is combined with other compounds.
Verapamil and Prazosin
A study investigating the hypotensive effect of combining prazosin and verapamil revealed a synergistic relationship, indicating both pharmacokinetic and pharmacodynamic interactions.
Table 1: Synergistic Hypotensive Effect of Verapamil and Prazosin
| Treatment Group | Mean Diastolic Blood Pressure Responsiveness (mm Hg per ng/ml) | Statistical Significance (p-value) |
| Prazosin (Standard Dose) | 2.4 ± 0.5 | < 0.01 (compared to combination) |
| Prazosin (Augmented Dose) | 2.4 ± 0.4 | < 0.01 (compared to combination) |
| Prazosin + Verapamil | 3.3 ± 0.5 | - |
Experimental Protocol: Verapamil and Prazosin Synergy Study
Objective: To evaluate the pharmacokinetic and pharmacodynamic components of the interaction between prazosin and verapamil.
Methodology:
-
Study Design: The study utilized an integrated concentration-effect modeling approach.
-
Subjects: Human participants were administered standard and augmented doses of prazosin alone, and a combination of prazosin and verapamil.
-
Data Collection: Blood pressure responses were continuously monitored. Plasma concentrations of the drugs were measured at regular intervals.
-
Analysis: Concentration-effect modeling was employed to characterize the relationship between drug concentration and the observed hypotensive effect. Responsiveness was calculated as the change in supine diastolic blood pressure per unit of drug concentration (mm Hg per ng/ml).
-
Statistical Analysis: Statistical significance was determined to compare the responsiveness between the monotherapy and combination therapy groups.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound.
References
Safety Operating Guide
Proper Disposal and Safety Procedures for Nexopamil
Disclaimer: This document provides procedural guidance for the disposal and handling of Nexopamil based on available chemical data and information from structurally related compounds. A specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 136033-49-3) was not available in the public domain at the time of this writing. Researchers must obtain a substance-specific SDS from their chemical supplier and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
This compound is identified as a calcium channel antagonist and a 5-hydroxytryptamine (serotonin) 2A receptor antagonist[1]. Due to its pharmacological activity and potential toxicity, proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination. The procedures outlined below are based on best practices for handling potent research chemicals and information derived from the SDS of Verapamil, a structurally and functionally similar phenylalkylamine calcium channel blocker.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided below. This information is essential for proper labeling and documentation of waste.
| Property | Value | Reference |
| Systematic Name | (2S)-5-(HEXYLMETHYLAMINO)-2-ISOPROPYL-2-(3,4,5-TRIMETHOXYPHENYL)VALERONITRILE | |
| Molecular Formula | C₂₄H₄₀N₂O₃ | |
| Molecular Weight | 404.59 g/mol | |
| CAS Number | 136033-49-3 | |
| Pharmacological Class | Serotonin Antagonist, Calcium Channel Blocker |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of this compound waste generated in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in pure form or as waste, ensure appropriate PPE is worn.
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) are required. Always inspect gloves for integrity before use and wash hands after removal.
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and ensure correct disposal routing.
-
Solid Waste:
-
Dispose of all materials contaminated with solid this compound (e.g., weighing papers, contaminated pipette tips, gloves) into a dedicated, clearly labeled hazardous waste container.
-
This container should be designated for "Toxic Solids, Organic, N.O.S. (this compound)".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealed, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. The SDS for Verapamil notes it is toxic to aquatic life with long-lasting effects; therefore, drain disposal is strictly prohibited.
-
-
Sharps Waste:
-
Needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container suitable for chemically contaminated sharps.
-
Step 3: Container Labeling
All waste containers must be labeled in accordance with institutional and regulatory standards.
-
The label must clearly state "Hazardous Waste" .
-
List the full chemical name: "this compound" and its CAS No. 136033-49-3 .
-
For liquid waste, list all solvent components and their approximate concentrations.
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environment).
Step 4: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a well-ventilated area, away from incompatible materials.
-
The storage area should be locked or otherwise secured to prevent unauthorized access.
Step 5: Final Disposal
The final disposal method must comply with all regulations.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Based on SDS information for similar compounds, final disposal will likely involve incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.
-
Never dispose of this compound waste in the regular trash or down the drain.
Experimental Protocols and Visualizations
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of chemical waste like this compound in a laboratory setting.
Hypothetical Signaling Pathway for this compound
This diagram illustrates the dual mechanism of action of this compound as both a calcium channel antagonist and a serotonin 5-HT2A receptor antagonist, leading to downstream cellular effects like the inhibition of cell contraction and proliferation.
References
Essential Safety and Handling of Nexopamil in a Research Environment
Disclaimer: No specific Safety Data Sheet (SDS) for Nexopamil was found. The following guidance is based on the safety protocols for Verapamil hydrochloride, a structurally and functionally similar compound. Researchers must conduct their own risk assessment and consult with their institution's safety office before handling this compound.
Researchers and drug development professionals must adhere to strict safety protocols when handling this compound to mitigate risks of exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on data for the related compound, Verapamil hydrochloride.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the acute toxicity associated with similar compounds if swallowed, inhaled, or in contact with skin, a comprehensive approach to personal protection and engineering controls is mandatory.[1][2]
Table 1: Recommended Personal Protective Equipment and Engineering Controls for Handling this compound
| Control Type | Recommendation | Specification/Standard |
| Engineering Controls | ||
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[2] | Ensure adequate ventilation to control exposure to airborne dust or vapors. |
| Safety Stations | Ensure that eyewash stations and safety showers are close to the workstation location. | --- |
| Personal Protective Equipment (PPE) | ||
| Eye and Face Protection | Wear safety glasses with side-shields or goggles.[3] | --- |
| Skin Protection | Wear suitable protective clothing and gloves.[3] | Gloves should be impermeable and resistant to the product. |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. | Use a particulate filter device (e.g., NIOSH-approved respirator). |
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal is critical to minimize contamination and exposure.
Storage:
-
Store in a well-ventilated place.
-
Keep containers tightly closed in a dry, cool environment.
-
Store locked up.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Wash hands thoroughly after handling.
-
Take off immediately all contaminated clothing and wash it before reuse.
Disposal Plan
The disposal of this compound and contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste.
Waste Segregation and Collection:
-
Collect waste in sturdy, leak-proof, and clearly labeled containers.
-
Do not mix with non-hazardous waste.
-
Contaminated PPE and labware should be considered hazardous waste.
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.
-
Never dispose of hazardous waste down the drain or in the regular trash.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal guidance.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety measures.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
